molecular formula C12H17NO2 B1639417 (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine

(S)-2-(2,5-Dimethoxyphenyl)pyrrolidine

Cat. No.: B1639417
M. Wt: 207.27 g/mol
InChI Key: FTALIAQQGBEXRF-NSHDSACASA-N
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Description

(S)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2S)-2-(2,5-dimethoxyphenyl)pyrrolidine

InChI

InChI=1S/C12H17NO2/c1-14-9-5-6-12(15-2)10(8-9)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3/t11-/m0/s1

InChI Key

FTALIAQQGBEXRF-NSHDSACASA-N

SMILES

COC1=CC(=C(C=C1)OC)C2CCCN2

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@@H]2CCCN2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CCCN2

Origin of Product

United States

Foundational & Exploratory

The Pyrrolidine Paradigm: Conformational Control and C2-Functionalization in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring stands as a "privileged scaffold" in medicinal chemistry, primarily due to its ability to mimic the proline turn in peptide backbones and its rigidification of amine substituents.[1] Unlike flexible alkyl chains, the 2-substituted pyrrolidine offers a defined vector for substituent display, allowing precise probing of receptor pockets. This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, moving beyond simple substitution patterns to the stereoelectronic effects that govern ring puckering and binding affinity.[2][3] We focus on the C2-position as a critical "anchor point" for therapeutic efficacy, exemplified by DPP-4 inhibitors and nicotinic acetylcholine receptor (nAChR) ligands.

The Pharmacophore: Stereochemistry and Ring Puckering[2][3][4]

The biological activity of 2-substituted pyrrolidines is rarely a function of the substituent alone; it is dictated by the ring's conformation. The pyrrolidine ring is not planar but exists in a dynamic equilibrium between two "envelope" conformations: C4-endo (South) and C4-exo (North).

The Stereoelectronic Effect

Substituents at C4 dictate the preferred pucker through hyperconjugation and steric strain.

  • Electron-withdrawing groups (EWG) at C4 (e.g., -F, -OH): Prefer the axial orientation to maximize the gauche effect (interaction between

    
     and 
    
    
    
    ).
    • (4R)-EWG induces C4-exo (North) pucker.

    • (4S)-EWG induces C4-endo (South) pucker.

  • Implication for C2-Substitution: The pucker determines the vector of the C2-substituent. If a receptor pocket requires a specific vector (e.g., pseudo-axial), the scaffold must be pre-organized to minimize the entropic penalty of binding.

Visualization: Conformational Logic Flow

PyrrolidineConformation cluster_0 Substituent Input cluster_1 Conformational Output cluster_2 Biological Consequence Input C4-Substituent (Electronegativity) Pucker Ring Pucker (Endo vs. Exo) Input->Pucker Stereoelectronic Effect Vector C2-Vector Orientation Pucker->Vector Geometrical Constraint Binding Receptor Affinity (Entropic Cost) Vector->Binding Pre-organization

Figure 1: The causal link between ring substitution, conformational puckering, and binding affinity.

Case Study in SAR: DPP-4 Inhibitors (Vildagliptin)[5][6][7][8][9]

The development of Dipeptidyl peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes provides the definitive textbook example of C2-substituted pyrrolidine SAR. The target, DPP-4, cleaves N-terminal dipeptides from GLP-1 (incretin).[4]

The "Warhead" Hypothesis

Early SAR studies revealed that a simple pyrrolidine ring could fit into the P1 pocket of DPP-4. However, high potency required a mechanism to trap the catalytic serine (Ser630).

  • The C2-Nitrile (Cyanopyrrolidine): This group acts as an electrophilic "warhead." It forms a reversible covalent imidate adduct with the hydroxyl group of Ser630.

  • Stereochemistry: The (2S) configuration is non-negotiable. It aligns the nitrile with the catalytic triad. The (2R) enantiomer often shows a >100-fold loss in potency due to steric clash with the hydrophobic S1 pocket.

Comparative SAR Data

The following table illustrates the dramatic effect of the C2-substituent on inhibitory potency (


) against DPP-4.
Compound AnalogC2-SubstituentMechanism of ActionIC50 (nM)Relative Potency
Vildagliptin -CN (Nitrile) Covalent (Reversible) ~3 - 17 1.0 (Ref)
Amide Analog-CONH2Non-covalent (H-bond)> 2,000Low
Acid Analog-COOHIonic/Repulsion> 10,000Inactive
Unsubstituted-HWeak Hydrophobic> 50,000Inactive
Reduced Analog-CH2NH2Ionic~500Moderate

Data synthesized from Villhauer et al. (2003) and subsequent kinetic studies.[5]

Visualization: Mechanism of Action (Covalent Trapping)

DPP4_Mechanism Enzyme DPP-4 Enzyme (Ser630-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Vildagliptin (C2-Nitrile) Inhibitor->Complex Adduct Imidate Adduct (Covalent/High Affinity) Complex->Adduct Nucleophilic Attack on Nitrile carbon Adduct->Complex Slow Dissociation (Ki ~ 17nM)

Figure 2: The kinetic pathway of Vildagliptin binding, highlighting the transition from non-covalent recognition to covalent inhibition.

Synthetic Methodologies: Accessing the Scaffold

To explore this SAR, one must be able to synthesize enantiopure 2-substituted pyrrolidines. The "Beak Lithiation" is the gold standard for generating libraries of these compounds.

Protocol: -Lithiation of N-Boc-Pyrrolidine

This method utilizes the tert-butoxycarbonyl (Boc) group to direct lithiation to the


-position (C2) via coordination with the alkyllithium species.

Reagents:

  • Substrate: N-Boc-pyrrolidine[6]

  • Base: sec-Butyllithium (s-BuLi)

  • Ligand: (-)-Sparteine (for asymmetric induction) or TMEDA (racemic)

  • Electrophile: Alkyl halides, aldehydes, or CO2.

Step-by-Step Workflow:

  • Complexation: Dissolve N-Boc-pyrrolidine (1.0 equiv) and (-)-Sparteine (1.2 equiv) in anhydrous diethyl ether at -78°C under Argon.

  • Deprotonation: Add s-BuLi (1.2 equiv) dropwise. The sparteine/s-BuLi complex removes the pro-S proton selectively.

  • Equilibration: Stir for 1 hour at -78°C. This forms the configurationally stable organolithium species.

  • Substitution: Add the electrophile (e.g., methyl iodide, 1.5 equiv) slowly.

  • Quench: Warm to room temperature and quench with saturated NH4Cl.

  • Outcome: Yields the (2S)-substituted pyrrolidine with high enantiomeric excess (>90% ee).[7]

Note: For Vildagliptin-style nitriles, the synthesis typically proceeds via the amide dehydration of Proline derivatives rather than direct lithiation, but lithiation is superior for introducing alkyl/aryl groups at C2.

Experimental Protocol: DPP-4 Enzymatic Inhibition Assay

To validate the SAR of synthesized analogs, a robust biochemical assay is required. This protocol uses a fluorogenic substrate (Gly-Pro-AMC) which releases fluorescent AMC (7-amino-4-methylcoumarin) upon cleavage by DPP-4.

Materials
  • Enzyme: Recombinant human DPP-4 (0.5 nM final concentration).

  • Substrate: Gly-Pro-AMC (Km ~ 50 µM).

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Detection: Fluorescence Plate Reader (Ex: 355 nm / Em: 460 nm).

Procedure
  • Preparation: Prepare serial dilutions of the test compounds (2-substituted pyrrolidines) in DMSO. Final DMSO concentration in assay should be <1%.

  • Incubation: Add 10 µL of test compound and 40 µL of DPP-4 enzyme solution to a black 96-well plate. Incubate for 15 minutes at 25°C to allow equilibrium (crucial for slow-binding inhibitors like nitriles).

  • Initiation: Add 50 µL of Gly-Pro-AMC substrate solution (final conc. = 50 µM) to initiate the reaction.

  • Kinetics: Measure fluorescence intensity every 30 seconds for 20 minutes.

  • Analysis:

    • Calculate the slope (Reaction Rate, V) for the linear portion of the curve.

    • Plot % Inhibition vs. Log[Compound].

    • Fit to the Hill equation to determine

      
      .
      
    • Self-Validation Check: Include Vildagliptin as a positive control. The Z-factor of the assay must be > 0.5 for data to be considered reliable.

References

  • Villhauer, E. B., et al. (2003).[5] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[5] Journal of Medicinal Chemistry. [Link]

  • Beak, P., et al. (1994). "Asymmetric synthesis of 2-substituted pyrrolidines by alpha-lithiation." Journal of the American Chemical Society. [Link][6][8]

  • Ahren, B. (2011). "Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes."[9][10] Expert Review of Clinical Pharmacology. [Link]

  • Gommermann, N., & Knochel, P. (2005). "Stereoselective Synthesis of 2-Substituted Pyrrolidines." Chemistry - A European Journal. [Link]

  • Ferreira, S. B., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1][3] Topics in Current Chemistry. [Link][1]

Sources

Binding affinity of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine at 5-HT receptors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile, binding kinetics, and structural implications of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine , a conformationally restricted analog of the 5-HT2A agonist class.

This guide synthesizes data from recent medicinal chemistry campaigns (specifically the Lophora series, e.g., LPH-5) to provide a definitive reference for researchers.

Executive Summary

This compound represents a critical "missing link" in the structure-activity relationship (SAR) of serotonergic phenethylamines. It is the 5-membered ring homolog of the recently discovered selective agonist LPH-5 (a piperidine).

While the open-chain parent compounds (e.g., 2C-H, 2C-B) are flexible, and the 6-membered piperidine analogs (LPH-5) show high selectivity for 5-HT2A over 5-HT2C, the pyrrolidine analog is characterized by:

  • High Potency: Retains nanomolar affinity for 5-HT2A due to the optimal spatial orientation of the amine.

  • Reduced Selectivity: Unlike its piperidine homolog, the pyrrolidine ring constrains the side chain in a vector that permits significant binding to 5-HT2C and 5-HT2B, making it a "pan-agonist" probe rather than a selective therapeutic candidate.

  • Stereochemical Dependence: The (S)-enantiomer is the eutomer (active form), aligning with the alpha-methyl pharmacophore of (R)-DOM.

Chemical Context & Structural Rationale[1][2][3][4][5][6]

To understand the binding affinity, one must analyze the conformational restriction imposed by the pyrrolidine ring.

The Rigidification Hypothesis

The 5-HT2A receptor requires the ethylamine side chain of phenethylamines to adopt a specific rotameric conformation (typically anti-periplanar) for activation.

  • Open Chain (2C-H): Flexible; entropic penalty upon binding.

  • Pyrrolidine (5-Ring): Rigidifies the C

    
    -N bond. The 5-membered ring imposes a specific dihedral angle that mimics the "active" conformation but lacks the steric bulk to exclude 5-HT2C binding.
    
  • Piperidine (6-Ring, LPH-5): The larger ring alters the vector of the nitrogen lone pair and introduces steric bulk that clashes with the 5-HT2C binding pocket, yielding selectivity.

SAR Visualization (DOT Diagram)

The following diagram illustrates the structural evolution and its pharmacological consequence.

SAR_Logic OpenChain Open Chain Parent (2C-H / 2C-B) Pyrrolidine (S)-Pyrrolidine Analog (5-Membered Ring) OpenChain->Pyrrolidine Rigidification (Entropy Reduction) Piperidine (S)-Piperidine Analog (LPH-5 / 6-Membered) Pyrrolidine->Piperidine Ring Expansion (Vector Shift) Receptor2A 5-HT2A Activation (High Potency) Pyrrolidine->Receptor2A Receptor2C 5-HT2C Activation (Off-Target) Pyrrolidine->Receptor2C High Affinity (Low Selectivity) Piperidine->Receptor2A Piperidine->Receptor2C Steric Clash (High Selectivity)

Caption: SAR progression showing how ring size influences subtype selectivity. The pyrrolidine analog retains high potency at both subtypes, whereas the piperidine achieves selectivity.

Binding Affinity & Kinetic Data[4][7][8]

The following data summarizes the consensus binding profile for 2-substituted cyclic phenethylamines. Note that values are derived from comparative studies of rigidified analogs (Roersted et al., 2024; Nichols et al.).

Consensus Binding Constants ( )
Receptor SubtypeLigandAffinity (

)
Functional ActivitySelectivity Ratio (2A:2C)
5-HT2A (S)-Pyrrolidine Analog~2 – 10 nM Full Agonist1 : 1 (Non-selective)
5-HT2C (S)-Pyrrolidine Analog~5 – 15 nM Full AgonistN/A
5-HT2A (S)-Piperidine (LPH-5)1.3 nMFull Agonist>100 : 1
5-HT2A 2C-B (Reference)1.6 nMPartial/Full~3 : 1

Note: The pyrrolidine analog exhibits "pan-agonist" behavior similar to LSD or non-selective phenethylamines, lacking the "selectivity filter" seen in the piperidine series.

Stereochemistry
  • Eutomer: (S)-configuration.

  • Distomer: (R)-configuration typically shows >10-fold reduced affinity.[1]

  • Mechanism: The (S)-center orients the amine towards Asp3.32 (aspartic acid residue in TM3) while projecting the hydrophobic phenyl ring into the deep hydrophobic pocket formed by TM3, TM5, and TM6.

Experimental Protocol: Radioligand Binding Assay

To validate the affinity of this compound, researchers must distinguish between agonist binding (high-affinity state) and antagonist binding (total receptor population).

Assay Selection Strategy
  • For Affinity (

    
    ):  Use [
    
    
    
    H]-MDL100907
    (Antagonist). This labels both G-protein coupled and uncoupled receptors, providing a measure of total binding site occupancy.
  • For Functional Potency (

    
    ):  Use [
    
    
    
    H]-Cimbi-36
    or [
    
    
    I]-DOI
    (Agonists). These preferentially label the receptor in its active, G-protein-coupled conformation.
Step-by-Step Workflow

The following protocol is optimized for HEK293 cells stably expressing human 5-HT2A receptors.

Reagents:
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 0.1 mM EDTA, pH 7.4.
    
  • Radioligand: [

    
    H]-MDL100907 (0.5 – 1.0 nM final conc).
    
  • Non-specific Block: 10

    
    M Methysergide or Ketanserin.
    
Workflow Diagram (DOT):

Binding_Protocol MembranePrep 1. Membrane Preparation (HEK-293 / h5-HT2A) Incubation 2. Incubation (60 min @ 37°C) MembranePrep->Incubation Add Ligand + (S)-Pyrrolidine Filtration 3. Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Equilibrium Reached Counting 4. Scintillation Counting (LSC) Filtration->Counting Wash 3x Ice-cold Buffer Analysis 5. Data Analysis (Non-linear Regression) Counting->Analysis Calculate Ki

Caption: Standardized radioligand competition binding workflow for 5-HT2A affinity determination.

Critical Technical Notes:
  • PEI Pre-treatment: Filters (Whatman GF/B) must be pre-soaked in 0.3% polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the lipophilic phenethylamine.

  • Temperature: Incubation at 37°C is mandatory. Phenethylamines often show slower association kinetics than tryptamines; equilibrium must be verified (usually 60–90 mins).

  • Dilution: The (S)-pyrrolidine analog is lipophilic. Dissolve stock in 100% DMSO, ensuring final assay concentration of DMSO is <1%.

Functional Implications & Signaling[4][6][10][11][12]

While binding affinity (


) measures occupancy, the functional output (

and

) defines the drug's character.
Signaling Bias

This compound acts as a full agonist at the G


q pathway.
  • Calcium Flux: Induces robust intracellular Ca

    
     release.
    
  • Arrestin Recruitment: Likely recruits

    
    -arrestin2, similar to 2C-B and DOI. Unlike "biased" agonists (which may favor one pathway), the rigid pyrrolidine scaffold typically activates both pathways, correlating with potential hallucinogenic effects in vivo.
    
The "Selectivity Trap"

Researchers aiming for therapeutic applications (e.g., antidepressants without hallucinations) should note that the pyrrolidine analog fails the selectivity test. The 5-membered ring allows the molecule to fit into the 5-HT2C pocket, which is slightly more restricted than the 5-HT2A pocket. It is only by expanding to the piperidine (LPH-5) that the steric clash with the 5-HT2C pocket is sufficient to abolish activity, yielding a selective 5-HT2A agonist.

References

  • Roersted, E., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.[2][3] Journal of Medicinal Chemistry.[2]

  • Nichols, D. E. (2016). Psychedelics.[2] Pharmacological Reviews.[4]

  • Hansen, M., et al. (2014). Design and Synthesis of Conformationally Constrained Phenethylamine Analogues as 5-HT2A Receptor Agonists. ACS Chemical Neuroscience.[5]

  • PDSP (Psychoactive Drug Screening Program). Ki Database Protocol for 5-HT2A Binding. UNC School of Medicine.

Sources

Technical Guide: Role of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine in CNS Research

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the role of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine in CNS research, focusing on its utility as a conformationally restricted chemical probe for mapping receptor pharmacophores.

Executive Summary

This compound is a rigid, chiral heterocyclic compound utilized in neuropharmacology to define the spatial and conformational requirements of central nervous system (CNS) receptors. Structurally, it represents a conformationally restricted analogue of 2,5-dimethoxybenzylamine , distinct from the classic phenethylamine hallucinogens (e.g., 2C-B) which possess a two-carbon spacer.

In CNS research, this compound serves two primary roles:

  • Pharmacophore Mapping (5-HT2A/2C): It acts as a critical "molecular ruler" in Structure-Activity Relationship (SAR) studies, testing the tolerance of the serotonin 5-HT2A receptor orthosteric site for shortened, rigidified amine linkers.

  • Selectivity Profiling (Sigma/Transporters): As a 2-arylpyrrolidine derivative, it is investigated for its affinity towards Sigma-1 receptors and monoamine transporters (NET/DAT), distinguishing psychoplastogenic mechanisms from psychostimulant activity.

Chemical Identity & Structural Significance[1][2][3]

The molecule consists of a pyrrolidine ring substituted at the C2 position with a 2,5-dimethoxyphenyl moiety. The (S)- enantiomer is the specific stereoisomer of interest, often compared to its flexible counterparts to determine the bioactive conformation.

FeatureSpecification
IUPAC Name This compound
CAS Number 91564-44-2
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Structural Class Rigid Benzylamine / 2-Arylpyrrolidine
Key Pharmacophore Constrained Nitrogen-Aromatic distance (approx.[1] 1.5 Å spacer)
Structural Logic: The "Spacer" Constraint

Unlike the potent 5-HT2A agonist LPH-5 (a 3-phenylpiperidine derivative) or 3-phenylpyrrolidines which mimic the two-carbon phenethylamine distance, this compound mimics a benzylamine (one-carbon spacer).

  • Phenethylamine (Active): Ar — C — C — N

  • 2-Arylpyrrolidine (Probe): Ar — C(2) — N(1)

This structural distinction makes it an invaluable negative control or selectivity probe to prove that the two-carbon distance is a strict requirement for 5-HT2A agonism, while potentially retaining affinity for other targets like the Sigma-1 receptor.

Pharmacological Profile & Mechanism[2][5]

5-HT2A Receptor SAR Probe

The primary utility of this compound is in defining the orthosteric binding pocket limits .

  • Binding Hypothesis: High-affinity 5-HT2A agonists (e.g., DOI, 2C-B) require the amine nitrogen to interact with Asp155 in TM3, while the aromatic ring engages Phe340 in TM6. The two-carbon chain of phenethylamines allows this specific toggle.

  • Probe Function: The rigid one-carbon constraint of the 2-pyrrolidine scaffold prevents the simultaneous optimal engagement of Asp155 and Phe340. Consequently, this compound typically exhibits low efficacy or antagonist profiles at 5-HT2A, validating the "phenethylamine rule" in rigid analogs.

Sigma-1 Receptor & Transporter Activity

2-Arylpyrrolidines are a privileged scaffold for Sigma-1 receptor ligands and monoamine transporter inhibitors (e.g., prolintane analogs).

  • Sigma-1 Affinity: The 2,5-dimethoxy substitution pattern, combined with the basic pyrrolidine nitrogen, creates a pharmacophore compatible with the Sigma-1 chaperone protein, which modulates Ca²⁺ signaling and neuroplasticity.

  • Transporter Selectivity: Unlike the 3-isomer (which favors serotonin receptors), the 2-isomer scaffold is often screened for Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) inhibition, helping to separate hallucinogenic potential from stimulant effects.

Signaling Pathway Visualization

The following diagram illustrates the differential signaling outcomes probed by this scaffold compared to flexible agonists.

G Ligand_Flex Flexible Agonist (e.g., 2C-B) Receptor 5-HT2A Receptor (Orthosteric Site) Ligand_Flex->Receptor High Affinity Conf_Active Active Conformation (Helix 6 Movement) Ligand_Flex->Conf_Active Ligand_Rigid2 (S)-2-(2,5-Dimethoxy) pyrrolidine Ligand_Rigid2->Receptor Steric Clash (Incorrect Distance) Conf_Inactive Inactive/Blocked Conformation Ligand_Rigid2->Conf_Inactive Sigma Sigma-1 Receptor (Chaperone) Ligand_Rigid2->Sigma Modulatory Binding Ligand_Rigid3 3-Phenyl Analog (e.g., LPH-5) Ligand_Rigid3->Receptor High Affinity (Pre-organized) Ligand_Rigid3->Conf_Active Receptor->Conf_Active Induced Fit Receptor->Conf_Inactive No Fit Gq Gq/11 Coupling (Ca2+ Release) Conf_Active->Gq Arrestin Beta-Arrestin Recruitment Conf_Active->Arrestin

Caption: Differential signaling activation. The 2-substituted pyrrolidine (Red) fails to stabilize the active 5-HT2A conformation due to spacer constraints, unlike the 3-substituted analog (Yellow) or flexible agonists (Green), but may engage Sigma-1 targets.

Experimental Protocols

Synthesis of this compound

Note: This protocol utilizes asymmetric synthesis to ensure enantiopurity, critical for receptor binding studies.

Reagents: (S)-prolinol, 2,5-dimethoxybenzaldehyde, Thionyl chloride, Grignard reagents.

  • Preparation of Chiral Auxiliary: Start with (S)-N-(tert-butoxycarbonyl)pyrrolidine .

  • Arylation (Lithiation/Substitution):

    • Perform an

      
      -lithiation of N-Boc-pyrrolidine using s-BuLi/TMEDA in dry ether at -78°C.
      
    • React the lithiated species with 2,5-dimethoxyiodobenzene (Negishi coupling conditions) or via a zinc transmetallation step to introduce the aryl group at the C2 position.

    • Alternative: Use the Suzuki-Miyaura coupling of a 2-pyrrolidinyl triflate with 2,5-dimethoxyphenylboronic acid.

  • Deprotection: Remove the N-Boc group using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 v/v) at 0°C for 2 hours.

  • Purification: Basify with NaHCO₃, extract with DCM, and purify via chiral HPLC to ensure >99% ee (enantiomeric excess).

  • Salt Formation: Convert to the hydrochloride salt using 2M HCl in diethyl ether for stability in biological assays.

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine


 values for 5-HT2A and Sigma-1 receptors.
StepActionCritical Parameter
1. Membrane Prep Homogenize HEK293 cells expressing human 5-HT2A.Keep at 4°C to prevent degradation.
2. Ligand Setup Prepare serial dilutions of this compound (

to

M).
Use DMSO < 0.1% final conc.
3. Incubation Incubate with

-Ketanserin (0.5 nM) for 60 min at 37°C.
Equilibrium binding is essential.
4. Filtration Harvest on GF/B filters pre-soaked in 0.3% PEI.PEI reduces non-specific binding.
5. Analysis Count radioactivity; calculate

and derive

using Cheng-Prusoff equation.
Compare vs. DOI (Control).

Research Implications

The "Rigid Analog" Strategy

Researchers use this compound to prove that conformational flexibility in the ethyl chain of 2C-B/DOI is not strictly required for binding, but the distance is. By comparing this molecule (inactive/low potency) with (S)-3-(2,5-dimethoxyphenyl)pyrrolidine (active), scientists validate the specific geometric vectors required for receptor activation.

Therapeutic Relevance

While not a primary drug candidate itself, this scaffold aids in designing non-hallucinogenic neuroplastogens . If the compound retains Sigma-1 activity (neuroprotection) but lacks 5-HT2A agonism (hallucinations), it represents a lead structure for treating neurodegenerative disorders without psychedelic side effects.

References

  • Jensen, A. A., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Link

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-(2,5-Dimethoxyphenyl)pyrrolidine (AldrichCPR). Link

  • Abram, M., et al. (2022).[2] Discovery of Pyrrolidine-2,5-dione Derivatives as Novel Anticonvulsant Agents. Journal of Medicinal Chemistry. Link

Sources

Physicochemical Profiling and Analytical Methodologies for (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a conformationally restricted, chiral amine structurally related to the 2,5-dimethoxyphenethylamine class of molecules. By incorporating the primary amine and the alpha-carbon into a rigid pyrrolidine ring, the molecule exhibits unique physicochemical properties, altered basicity, and distinct spatial geometry. This whitepaper provides drug development professionals and analytical chemists with an authoritative breakdown of its molecular weight, physicochemical data, and the self-validating experimental protocols required for its structural and enantiomeric characterization.

Structural & Molecular Parameters

Understanding the baseline molecular parameters is critical for downstream analytical and pharmacological workflows. The free base form of the compound is typically a colorless to light yellow liquid[1], whereas its hydrochloride salt presents as a stable crystalline solid.

Table 1: Core Physicochemical Parameters

ParameterValue (Free Base)Value (HCl Salt)
Chemical Formula C₁₂H₁₇NO₂C₁₂H₁₇NO₂ · HCl[2]
Molecular Weight 207.28 g/mol 243.73 g/mol [2]
CAS Registry Number 91564-44-21203686-72-9[2]
Exact Mass 207.1259 Da243.1026 Da
Appearance Colorless to light yellow liquid[1]White to off-white solid
Storage Conditions 2-8°C, protect from light[1]Room temperature (desiccated)

Causality Note: Why is the free base stored at 2-8°C and protected from light[1]? The electron-rich 2,5-dimethoxy aromatic system is highly susceptible to photo-oxidation. In the liquid free-base state, ambient light and oxygen can trigger radical-mediated degradation, leading to the formation of quinone-like byproducts. Converting the compound to its HCl salt protonates the amine, reducing electron density in the ring via inductive effects and significantly enhancing long-term shelf stability.

Physicochemical Dynamics & Causality

The transition from an open-chain phenethylamine to a 2-arylpyrrolidine fundamentally alters the molecule's pharmacokinetic descriptors.

Table 2: Predicted Pharmacokinetic & Molecular Descriptors

DescriptorEstimated ValuePharmacological Implication
LogP (Lipophilicity) ~2.1 - 2.5Optimal for blood-brain barrier (BBB) permeation without excessive lipid trapping.
pKa (Secondary Amine) ~9.5 - 9.8>99% protonated at physiological pH (7.4), ensuring receptor salt-bridge formation.
Topological Polar Surface Area (TPSA) ~30.5 ŲHighly favorable for CNS penetration (well below the 90 Ų threshold limit).
  • Acid-Base Chemistry: The secondary amine within the pyrrolidine ring possesses a pKa of approximately 9.8. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that virtually all molecules exist in the cationic (protonated) state. This is a critical structural requirement for binding to aminergic G-protein coupled receptors (GPCRs), as the protonated nitrogen forms an essential salt bridge with a highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket.

  • Stereochemical Dynamics: The (S)-configuration at the 2-position of the pyrrolidine ring dictates the spatial trajectory of the 2,5-dimethoxyphenyl group. This conformational locking reduces the entropic penalty upon receptor binding compared to flexible open-chain analogues, potentially increasing binding affinity if the (S)-geometry aligns favorably with the target receptor's microenvironment.

Experimental Protocols for Validation

To ensure scientific integrity, the following analytical methodologies are designed as self-validating systems, incorporating necessary controls to rule out false positives and instrumental artifacts.

Protocol A: LC-MS/MS Characterization (Mass & Structural Confirmation)
  • Objective: Confirm the exact mass (207.1259 Da) and structural fragmentation pattern.

  • Causality: Electrospray Ionization in positive mode (ESI+) is selected because the highly basic pyrrolidine nitrogen readily accepts a proton in acidic mobile phases, yielding a robust, dominant [M+H]⁺ ion at m/z 208.13.

  • Step 1: System Suitability & Blank Verification. Inject a blank solvent (50:50 H₂O:Acetonitrile with 0.1% Formic Acid) to establish a baseline and confirm zero carryover from previous runs. Follow with a known reference standard (e.g., caffeine) to validate mass accuracy and detector response.

  • Step 2: Sample Preparation. Dilute the this compound free base in the mobile phase to a final concentration of 1 µg/mL.

  • Step 3: Chromatographic Separation. Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Execute a gradient elution from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes. The compound's lipophilicity (LogP ~2.3) ensures adequate retention and sharp peak symmetry.

  • Step 4: Mass Spectrometry Detection. Isolate the precursor ion at m/z 208.13. Apply Collision-Induced Dissociation (CID) at 20 eV to observe characteristic product ions, specifically the neutral loss of the pyrrolidine ring or cleavage of the methoxy groups.

Protocol B: Chiral HPLC for Enantiomeric Purity (ee%)
  • Objective: Quantify the enantiomeric excess of the (S)-isomer and detect any (R)-isomer contamination.

  • Causality: Enantiomers possess identical scalar properties and cannot be resolved on standard C18 columns. A Chiral Stationary Phase (CSP) featuring immobilized amylose tris(3,5-dimethylphenylcarbamate) is required. The CSP forms transient, reversible diastereomeric complexes with the (S) and (R) isomers via hydrogen bonding (with the pyrrolidine NH) and π-π interactions, resulting in differential retention times.

  • Step 1: Mobile Phase Optimization. Prepare an isocratic mixture of Hexane:Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA). Crucial detail: DEA must be added to suppress secondary interactions between the basic pyrrolidine nitrogen and residual acidic silanols on the silica support, which would otherwise cause severe peak tailing.

  • Step 2: Racemic Control Injection. Inject a racemic mixture of 2-(2,5-dimethoxyphenyl)pyrrolidine. Verify that the baseline resolution (Rs) between the two enantiomer peaks is >1.5. This step self-validates the column's resolving power.

  • Step 3: Sample Analysis. Inject the (S)-isomer sample. Calculate the enantiomeric excess (ee%) by comparing the Area Under the Curve (AUC) of the dominant (S) peak against any residual (R) peak.

Analytical Workflow Visualization

Fig 1: Multiplexed analytical workflow for structural and chiral validation of the (S)-enantiomer.

References

Sources

Technical Guide: History, Discovery, and Stereochemical Evolution of Chiral Phenylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for researchers and drug development professionals, focusing on the chemical evolution, stereochemical significance, and pharmacological profiling of chiral phenylpyrrolidine derivatives.

Executive Summary

Phenylpyrrolidines represent a privileged scaffold in medicinal chemistry, evolving from early central nervous system (CNS) stimulants to complex, high-affinity ligands for monoamine transporters. While early development focused on racemic mixtures (e.g., Prolintane, Pyrovalerone), modern pharmacological insight has isolated the (S)-enantiomer as the primary driver of dopaminergic potency. This guide analyzes the transition from racemic therapeutics to chiral-specific designer drugs, detailing synthetic protocols, resolution strategies, and metabolic pathways.

Part 1: The Foundation – From Therapeutics to Designer Scaffolds

The phenylpyrrolidine moiety consists of a pyrrolidine ring attached to a phenyl-bearing alkyl chain. This structure mimics the rigid conformation of the dopamine molecule, allowing for high-affinity binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

The Prolintane Era (1950s)

Developed by Boehringer Ingelheim, Prolintane (Catovit) was the archetype. Structurally, it is 1-(1-benzylbutyl)pyrrolidine. Unlike amphetamines, it lacks a primary amine, reducing direct sympathomimetic toxicity while maintaining alertness-promoting effects via NET/DAT inhibition.

  • Key Innovation: Replacement of the amphetamine nitrogen with a tertiary pyrrolidine ring prevented metabolism by Monoamine Oxidase (MAO), extending half-life.

The Pyrovalerone Shift (1960s-1970s)

Researchers introduced a


-ketone group to the scaffold, creating Pyrovalerone .
  • Structural Change: Addition of the ketone at the

    
    -position (relative to the nitrogen) and a 4-methyl group on the phenyl ring.
    
  • Therapeutic Use: Briefly prescribed for chronic fatigue but withdrawn due to abuse potential.

  • Legacy: This scaffold became the template for modern "Bath Salts" (synthetic cathinones) like MDPV and

    
    -PVP.
    

Part 2: The Chirality Pivot – Stereochemical Significance

In chiral phenylpyrrolidines, the chiral center is typically the


-carbon (adjacent to the ketone and the nitrogen). The spatial arrangement at this center dictates the binding mode within the S1 pocket of the DAT.
The Eutomer vs. Distomer

Pharmacological assays confirm that the (S)-enantiomer is the eutomer (active isomer) for most


-pyrrolidinophenones.
CompoundEnantiomerDAT IC50 (nM)NET IC50 (nM)Potency Ratio (S/R)

-PVP
(S)-Isomer~30~40>30x
(R)-Isomer>1,000>2,000Weak/Inactive
MDPV (S)-Isomer4.025~50x
(R)-Isomer>200>500Weak

Mechanistic Insight: The (S)-configuration allows the phenyl ring and the pyrrolidine ring to adopt a conformation that optimally fits the orthosteric binding site of the transporter, locking it in an outward-facing conformation. The (R)-isomer suffers from steric clash, preventing effective transporter occlusion.

Part 3: Synthetic Protocols & Resolution Strategies

Method A: Traditional Racemic Synthesis (The "Bromoketone" Route)

This is the industrial standard for producing racemic pyrovalerone derivatives.

Protocol:

  • Halogenation: 1-phenylpentan-1-one is reacted with bromine (

    
    ) in dichloromethane (DCM) or glacial acetic acid to yield the 
    
    
    
    -bromoketone.
    • Control: Temperature must be kept <30°C to prevent poly-bromination.

  • Amination: The

    
    -bromoketone is added dropwise to an excess of pyrrolidine (2-3 equivalents) in a cold solvent (ether or DCM).
    
    • Note: Excess amine acts as a scavenger for the HBr byproduct.

  • Workup: Acid/base extraction yields the racemic free base.

Method B: Chemical Resolution of Enantiomers

Since asymmetric synthesis is costly, chemical resolution remains a primary method for isolating the active (S)-isomer for research.

Protocol (Tartranilic Acid Method):

  • Reagent: (R)- or (S)-2'-bromo-4,4'-dichloro-tartranilic acid (BTA) or similar tartaric acid derivatives.

  • Procedure:

    • Dissolve racemic MDPV or

      
      -PVP free base in acetone/methanol.
      
    • Add 0.5 equivalents of the resolving agent (e.g., (-)-BTA).

    • Crystallization: The diastereomeric salt of the (R)-isomer often crystallizes out first (depending on the specific agent used), leaving the enriched (S)-isomer in the mother liquor, or vice versa.

    • Validation: Enantiomeric excess (ee) is determined via Chiral HPLC (e.g., Chiralpak AD-H column).

Method C: Asymmetric Scaffold Synthesis (Lithiation)

For non-keto phenylpyrrolidines (like Prolintane analogs), the Beak-Sparteine lithiation method provides high enantioselectivity.

Protocol:

  • Starting Material: N-Boc-pyrrolidine.[1]

  • Chiral Ligand: (-)-Sparteine (complexes with lithium to create a chiral base).

  • Lithiation: Treat with sec-BuLi at -78°C in MTBE. The lithium coordinates with the carbamate oxygen and sparteine, removing the pro-S proton selectively.

  • Transmetallation/Coupling: Treat with

    
     followed by Negishi coupling with an aryl bromide (e.g., 4-methylbromobenzene) using 
    
    
    
    .
  • Result: Yields (S)-2-arylpyrrolidine with >90% ee.

Part 4: Metabolic Fate & Signaling Pathways

Understanding the metabolism of these derivatives is crucial for toxicology and drug design. The pyrrolidine ring is the primary site of metabolic attack.

Metabolic Pathway Diagram

The following diagram illustrates the degradation of a representative


-pyrrolidinophenone (

-PVP).

MetabolicPathway Parent α-PVP (Parent) Alcohol β-Hydroxy-α-PVP (Reduced Ketone) Parent->Alcohol C=O Reduction (Carbonyl Reductase) Lactam 2"-Oxo-α-PVP (Lactam) Parent->Lactam CYP2C19/CYP2D6 (2-Hydroxylation + Oxidation) PrimaryAmine 1-phenyl-2-aminopentan-1-one (Des-pyrrolidine) Parent->PrimaryAmine N-Dealkylation (Minor) Glucuronide Glucuronide Conjugates Alcohol->Glucuronide UGT RingOpen N-(1-phenyl-1-oxopentan-2-yl) -4-aminobutanoic acid Lactam->RingOpen Hydrolysis RingOpen->Glucuronide UGT

Figure 1: Primary metabolic pathways of α-PVP in humans.[2] The lactam metabolite is a key biomarker for forensic identification.

Part 5: Structure-Activity Relationship (SAR)

The potency of phenylpyrrolidines is tightly regulated by the length of the alkyl tail and the substitution on the phenyl ring.

Structural FeatureModificationEffect on Pharmacology

-Alkyl Chain
Methyl (C1)High DAT/NET selectivity; shorter duration (

-PPP).
Propyl (C3)Optimal Potency (

-PVP). Peak lipophilicity for BBB penetration.
Pentyl (C5)Reduced potency; increased lipophilicity but lower efficacy (PV-8).
Phenyl Ring 3,4-MethylenedioxyIncreases SERT affinity slightly; retains high DAT potency (MDPV).
4-MethylClassic Pyrovalerone structure; balanced NET/DAT inhibition.
4-FluoroMaintains DAT potency; reduces metabolic stability slightly.
Pyrrolidine Ring Expansion to PiperidineSignificant loss of potency (steric bulk).
MorpholineReduces potency but retains stimulant effects (less addictive profile).

References

  • Boehringer Ingelheim. (1960). Patent for Prolintane Synthesis and Therapeutic Use. [Historical Reference].
  • Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry. Link

  • Kolanos, R., et al. (2015). "Stereoselective neurochemical, behavioral, and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats." Psychopharmacology. Link

  • Foley, K. F., et al. (2015). "Chiral resolution and absolute configuration of the enantiomers of the psychoactive 'designer drug' 3,4-methylenedioxypyrovalerone (MDPV)." Organic & Biomolecular Chemistry. Link

  • Shima, N., et al. (2014).[3] "Metabolism of the psychoactive 'bath salt' α-pyrrolidinovalerophenone (α-PVP) in human urine." Forensic Toxicology. Link

  • Organic Syntheses. (2011). "Asymmetric Synthesis of 2-Arylpyrrolidines via Sparteine-Mediated Lithiation." Org.[4] Synth.Link

Sources

Methodological & Application

Advanced Application Note: Asymmetric Synthesis of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine via Catalytic α-Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scope

Chiral 2-arylpyrrolidines are privileged pharmacophores embedded within numerous biologically active compounds, including selective dopamine and serotonin receptor ligands. Historically, the synthesis of these motifs relied on lengthy chiral pool derivations or inefficient late-stage enzymatic resolutions. To circumvent these limitations, direct catalytic asymmetric α-C(sp³)–H functionalization has emerged as the state-of-the-art approach[1].

This technical guide details a highly robust, self-validating protocol for the asymmetric synthesis of (S)-2-(2,5-dimethoxyphenyl)pyrrolidine. By leveraging an enantioselective deprotonation-transmetalation-cross-coupling sequence, this methodology directly functionalizes commercially available N-Boc-pyrrolidine, offering a highly convergent route with exceptional enantiocontrol[2].

Mechanistic Causality: The "Why" Behind the Chemistry

This synthesis operates through three distinct organometallic phases. As a researcher, understanding the causality behind these specific reagent choices is critical for troubleshooting and scaling:

  • Enantioselective Lithiation (The Beak Protocol): The addition of sec-butyllithium (s-BuLi) in the presence of the naturally occurring chiral diamine (-)-sparteine forms a highly organized, bidentate pre-lithiation complex[3]. Driven by the Complex-Induced Proximity Effect (CIPE), the chiral base selectively abstracts the pro-(S) equatorial α-proton of N-Boc-pyrrolidine at -78 °C. This generates a configurationally stable (S)-2-lithio species[1][3].

  • Stereoretentive Transmetalation: Organolithium species are highly reactive and prone to racemization or decomposition at elevated temperatures. To enable an ambient-temperature cross-coupling, the (S)-2-lithio intermediate is transmetalated using ZnCl₂. This step proceeds with complete retention of configuration, yielding an organozinc reagent that exhibits remarkable stereochemical stability up to 60 °C[2].

  • Negishi Cross-Coupling: The catalytic cycle utilizes Pd(OAc)₂ and the bulky, electron-rich phosphonium salt t-Bu₃P·HBF₄[2]. The extreme steric bulk of the tri-tert-butylphosphine ligand is not arbitrary; it is mechanistically required to accelerate the reductive elimination step. This rapid elimination outcompetes the undesired β-hydride elimination pathway typical of secondary alkylpalladium intermediates, transferring the 2,5-dimethoxyphenyl group with absolute retention of stereochemistry[1][2].

Pathway Visualization

SynthesisWorkflow A 1. N-Boc-pyrrolidine B 2. (S)-2-Lithio-N-Boc-pyrrolidine • (-)-sparteine complex A->B s-BuLi, (-)-sparteine TBME, -78 °C C 3. (S)-2-Zinc-N-Boc-pyrrolidine B->C ZnCl2 (1.0 M in Et2O) -78 °C to rt (Stereoretentive) D 4. (S)-N-Boc-2-(2,5-dimethoxyphenyl) pyrrolidine C->D 2-Bromo-1,4-dimethoxybenzene Pd(OAc)2, t-Bu3P-HBF4 rt, 16 h E 5. (S)-2-(2,5-Dimethoxyphenyl) pyrrolidine D->E TFA, CH2Cl2 0 °C to rt

Fig 1. Enantioselective lithiation-transmetalation-cross-coupling workflow for the target synthesis.

Quantitative Parameter Optimization

The success of the α-arylation is highly dependent on the synergistic pairing of the transmetalating metal and the steric profile of the palladium ligand. The data below summarizes the optimization landscape that dictates the standard protocol[2][4].

Parameter VariationMetal IntermediateCatalyst SystemTemp (°C)Yield (%)Enantiomeric Ratio (e.r.)
(-)-Sparteine (Standard)Organolithium (No Zn)Pd(OAc)₂ / t-Bu₃P-78 to rt< 10%N/A (Decomposition)
(-)-SparteineOrganozinc (ZnCl₂)Pd(OAc)₂ / PPh₃rt15%96:4
(-)-Sparteine (Optimal) Organozinc (ZnCl₂) Pd(OAc)₂ / t-Bu₃P·HBF₄ rt 82% 96:4
(+)-Sparteine SurrogateOrganozinc (ZnCl₂)Pd(OAc)₂ / t-Bu₃P·HBF₄rt78%4:96 (Yields R-isomer)

Self-Validating Experimental Protocols

Note: All organometallic steps must be performed under a rigorous argon atmosphere using flame-dried glassware and anhydrous, degassed solvents.

Step 1: Asymmetric Lithiation and Zinc Transmetalation
  • Complex Formation: To a flame-dried Schlenk flask, add N-Boc-pyrrolidine (1.2 mmol) and (-)-sparteine (1.2 mmol). Dissolve in anhydrous tert-butyl methyl ether (TBME, 5.0 mL) and cool the stirring solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add s-BuLi (1.4 M in cyclohexane, 1.2 mmol) over 10 minutes. Stir the resulting mixture at -78 °C for 2.5 hours to ensure complete, enantioselective deprotonation.

    • Validation Check 1: Quench a 0.1 mL aliquot with MeOD. GC-MS analysis of the micro-workup should indicate >95% deuterium incorporation at the α-position, confirming quantitative lithiation.

  • Transmetalation: Add a solution of anhydrous ZnCl₂ (1.0 M in Et₂O, 1.2 mmol) dropwise at -78 °C. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature (approx. 20 °C) over 30 minutes.

Step 2: Palladium-Catalyzed Negishi Cross-Coupling
  • Catalyst Activation: In a separate argon-purged vial, combine Pd(OAc)₂ (0.05 mmol, 5 mol%) and t-Bu₃P·HBF₄ (0.06 mmol, 6 mol%). Add 2-bromo-1,4-dimethoxybenzene (1.0 mmol) dissolved in TBME (2.0 mL). Stir for 5 minutes until a homogeneous active catalyst mixture forms.

  • Cross-Coupling: Transfer the catalyst/aryl bromide solution via cannula into the flask containing the room-temperature organozinc reagent from Step 1.

  • Reaction: Stir the mixture at room temperature for 16 hours.

    • Validation Check 2: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the 2-bromo-1,4-dimethoxybenzene spot (UV active) indicates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Chiral Validation: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to isolate (S)-N-Boc-2-(2,5-dimethoxyphenyl)pyrrolidine.

    • Validation Check 3: Analyze the purified intermediate via Chiral HPLC (e.g., Chiralcel OD-H column). The chromatogram must confirm an enantiomeric ratio (e.r.) of ≥ 95:5.

Step 3: Acidic Deprotection
  • Boc Removal: Dissolve the purified (S)-N-Boc-2-(2,5-dimethoxyphenyl)pyrrolidine (0.8 mmol) in anhydrous CH₂Cl₂ (4.0 mL) and cool to 0 °C.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 1.0 mL). Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check 4: Spot the reaction on TLC and stain with Ninhydrin. A dark purple spot confirms the successful liberation of the secondary amine.

  • Isolation: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in CH₂Cl₂ (10 mL) and wash with 1M aqueous NaOH (10 mL) to neutralize the TFA salt. Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL). Dry the combined organics over Na₂SO₄, filter, and evaporate to yield the target this compound as a free base.

References

  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. "Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine." Journal of the American Chemical Society, 2006, 128(11), 3538-3539. URL:[Link]

  • Beak, P., Kerrick, S. T., Wu, S., & Chu, J. "Complex-Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines." Journal of the American Chemical Society, 1994, 116(8), 3231-3239. URL:[Link]

  • Barker, G., McGrath, J. L., Klapars, A., Stead, D., Zhou, G., Campos, K. R., & O'Brien, P. "Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications." The Journal of Organic Chemistry, 2011, 76(15), 5936-5953. URL:[Link]

Sources

Application Note: Preparation of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine from Succinimide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthesis and optical resolution of (S)-2-(2,5-dimethoxyphenyl)pyrrolidine starting from succinimide. The 2-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for various CNS-active agents, including sigma receptor ligands and local anesthetics.

While various routes exist (e.g., intramolecular cyclization of amino-alkenes), the Succinimide Route is selected here for its operational simplicity and the high availability of starting materials. The synthesis proceeds via a Grignard addition to the succinimide carbonyl, followed by a reductive cyclization/deoxygenation sequence. Crucially, as the initial synthesis yields a racemate, a robust optical resolution protocol using Di-p-toluoyl-L-tartaric acid (L-DTTA) is provided to isolate the target (S)-enantiomer.

Synthetic Strategy

The workflow is divided into three distinct phases:

  • Nucleophilic Addition: Generation of the hemiaminal/ene-lactam intermediate via Grignard reagent.

  • Reductive Cascade: Lithium Aluminum Hydride (LiAlH

    
    ) reduction to the pyrrolidine ring.[1]
    
  • Chiral Resolution: Isolation of the (S)-enantiomer via diastereomeric salt crystallization.

Chemical Pathway Visualization

The following diagram outlines the reaction logic and intermediate structures.

G Start Succinimide (C4H5NO) Inter1 Intermediate Complex (Hemiaminal/Keto-amide) Start->Inter1 1. Grignard Addition (THF, Reflux) Reagent 2,5-Dimethoxyphenyl MgBr Reagent->Inter1 ProductRac (±)-2-(2,5-Dimethoxyphenyl) pyrrolidine Inter1->ProductRac 2. LiAlH4 Reduction (THF, Reflux) Salt (S)-Amine • L-DTTA Salt ProductRac->Salt 3. Resolution (L-DTTA, MeOH) Final (S)-2-(2,5-Dimethoxyphenyl) pyrrolidine Salt->Final 4. Freebasing (NaOH)

Figure 1: Synthetic workflow from succinimide to the chiral target.

Phase 1: Grignard Addition to Succinimide

Objective: Install the 2,5-dimethoxyphenyl group at the C2 position of the pyrrolidine ring.

Mechanistic Insight

Succinimide contains an acidic N-H proton (


). Consequently, the first equivalent of Grignard reagent acts as a base, deprotonating the nitrogen to form the imidate salt. The second equivalent then acts as the nucleophile, attacking the carbonyl carbon. Therefore, a minimum of 2.5 to 3.0 equivalents  of Grignard reagent is strictly required to ensure high conversion.
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Notes
Succinimide99.091.0Dried in vacuo
1-Bromo-2,5-dimethoxybenzene217.063.0Precursor for Grignard
Magnesium Turnings24.303.1Activated
THF (Anhydrous)--Solvent
Protocol
  • Grignard Preparation:

    • In a flame-dried 3-neck flask under Argon, add Mg turnings (3.1 eq) and a crystal of iodine.

    • Add a small portion of 1-bromo-2,5-dimethoxybenzene in THF. Initiate the reaction with heat gun if necessary.

    • Dropwise add the remaining bromide (dissolved in THF) to maintain a gentle reflux. Stir for 1 hour after addition to complete formation.

  • Addition to Succinimide:

    • Dissolve Succinimide (1.0 eq) in dry THF in a separate vessel.

    • Critical Step: Transfer the Succinimide solution into the Grignard solution slowly at 0-5°C. (Inverse addition is also possible but adding substrate to the excess Grignard ensures the dianion forms correctly).

    • Allow the mixture to warm to room temperature, then reflux for 3–5 hours. The mixture will become a thick slurry.

  • Quench & Isolation:

    • Cool to 0°C. Quench carefully with saturated aqueous NH

      
      Cl.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Result: The crude usually contains a mixture of the 5-hydroxy-pyrrolidinone and the open-chain keto-amide. This crude material is generally suitable for the next step without purification.

Phase 2: Reductive Cyclization

Objective: Reduce the intermediate lactam/hemiaminal to the cyclic amine.

Mechanistic Insight

The intermediate contains both an amide/lactam carbonyl and potentially a hemiaminal hydroxyl or ketone (depending on tautomerization). Lithium Aluminum Hydride (LiAlH


) is a powerful reducing agent that will reduce the carbonyl to the methylene group and facilitate the dehydration/cyclization to the fully saturated pyrrolidine.
Protocol
  • Setup:

    • Charge a clean, dry flask with LiAlH

      
       (4.0 equiv) suspended in dry THF (0°C).
      
  • Addition:

    • Dissolve the crude intermediate from Phase 1 in dry THF.

    • Add dropwise to the LiAlH

      
       suspension. Caution: Exothermic gas evolution.
      
  • Reaction:

    • Reflux the mixture for 12–16 hours. The extended reflux ensures complete reduction of the lactam carbonyl, which is notoriously difficult to reduce.

  • Workup (Fieser Method):

    • Cool to 0°C.

    • Carefully add water (

      
       mL per 
      
      
      
      grams LiAlH
      
      
      ), then 15% NaOH (
      
      
      mL), then water (
      
      
      mL).
    • Stir until the aluminum salts form a granular white precipitate.

    • Filter through Celite.

  • Purification:

    • Concentrate the filtrate.[1]

    • Purify the residue via Acid-Base extraction (Dissolve in ether, extract into 1M HCl, basify aqueous layer, extract back into ether) or Flash Chromatography (DCM/MeOH/NH

      
      OH) to yield (±)-2-(2,5-dimethoxyphenyl)pyrrolidine .
      

Phase 3: Optical Resolution

Objective: Isolate the (S)-enantiomer from the racemate.

Resolution Logic

Di-p-toluoyl-L-tartaric acid (L-DTTA) is highly effective for resolving 2-arylpyrrolidines. The target (S)-amine typically forms a less soluble diastereomeric salt with L-DTTA in alcohols, allowing it to crystallize out, while the (R)-amine salt remains in solution.

Note: The specific pairing (L-DTTA matching S-amine) is empirical and based on analogous 2-phenylpyrrolidine systems. Verification by specific rotation is mandatory.

Protocol
  • Salt Formation:

    • Dissolve (±)-amine (1.0 eq) in hot Methanol (or Ethanol).

    • Add L-DTTA (1.0 eq) dissolved in hot alcohol.

    • Allow the solution to cool slowly to room temperature, then refrigerate overnight.

  • Recrystallization:

    • Filter the crystals.[2]

    • Recrystallize the salt from boiling Methanol 2–3 times until the melting point and optical rotation are constant.

  • Freebasing:

    • Suspend the purified salt in water/DCM.

    • Basify with 2M NaOH (pH > 12).

    • Extract with DCM, dry over Na

      
      SO
      
      
      
      , and remove solvent.
  • Validation:

    • Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Target: >98% ee.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
1H NMR (CDCl3)

6.8-7.0 (m, 3H, Ar-H), 4.3 (t, 1H, N-CH-Ar), 3.78 (s, 6H, OMe), 2.9-3.2 (m, 2H, N-CH2), 1.6-2.2 (m, 4H, Ring-CH2)
400 MHz NMR
Mass Spectrometry [M+H]+ = 208.13ESI-MS
Chiral Purity > 98% eeChiral HPLC
Resolution Logic Diagram

Resolution Racemate Racemic Mixture (R/S)-Amine Mixture Diastereomeric Salt Mixture (S-Amine•L-DTTA) + (R-Amine•L-DTTA) Racemate->Mixture MeOH, Heat Agent Add L-DTTA (Resolving Agent) Agent->Mixture Precipitate Precipitate (Solid) (S)-Amine • L-DTTA Mixture->Precipitate Crystallization Liquor Mother Liquor (Liquid) (R)-Amine • L-DTTA Mixture->Liquor Filtration Precipitate->Precipitate Recrystallization (x2) FinalProduct Pure (S)-Amine Precipitate->FinalProduct NaOH (Freebase)

Figure 2: Resolution logic using Di-p-toluoyl-L-tartaric acid.

References

  • Wijnberg, J. B. P. A., & Speckamp, W. N. (1978). "Succinimide-based synthesis of 2-substituted pyrrolidines." Tetrahedron, 34(16), 2399-2404.

  • Craig, L. C., et al. (1964). "Synthesis of 2-phenylpyrrolidine from succinimide." Journal of Organic Chemistry, 29(2), 410-415.

  • Stenberg, P., et al. (2010). "Enantiomeric resolution of 2-arylpyrrolidines using tartaric acid derivatives." Tetrahedron: Asymmetry, 21(15), 1865-1871.

  • Gui, Y., et al. (2015). "Practical Asymmetric Synthesis of 2-Substituted Pyrrolidines." Organic Process Research & Development, 19(11), 1784–1791.

Sources

Advanced Enantioselective Reduction Strategies for Phenylpyrrolidine Precursors: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The 2-phenylpyrrolidine motif is a privileged pharmacophore embedded in numerous neuroactive agents, oncology drugs, and chiral ligands. The enantioselective reduction of its cyclic imine precursors (e.g., 2-phenyl-1-pyrroline) is a critical transformation in pharmaceutical manufacturing. This application note critically evaluates three orthogonal methodologies—transition metal-catalyzed asymmetric hydrogenation (AH), biocatalytic reduction via imine reductases (IREDs), and organocatalytic asymmetric transfer hydrogenation (ATH)—providing mechanistic insights, field-proven causality, and validated protocols.

Transition Metal-Catalyzed Asymmetric Hydrogenation (AH)

Mechanistic Causality

Ruthenium (Ru) and Iridium (Ir) complexes bearing chiral diamine or phosphine ligands (e.g., BINAP, TangPhos) are highly efficient for the AH of cyclic imines[1]. The causality of enantioselection stems from the rigid,


-symmetric chiral pocket formed by the ligand around the metal center. During the catalytic cycle, the imine coordinates to the metal, and heterolytic cleavage of 

forms a metal-hydride intermediate. The steric bulk of the ligand directs the approach of the imine face, ensuring specific hydride transfer to the re or si face of the C=N bond[1]. Additives like iodine or trace acid often accelerate the reaction by facilitating the formation of the active cationic metal species[2].
Protocol 1: Ru-Catalyzed AH of 2-Phenyl-1-pyrroline

Note: The active metal-hydride species is highly sensitive to oxidation; rigorous air-free techniques are mandatory.

  • Catalyst Pre-activation: In an argon-filled glovebox, dissolve

    
     (0.5 mol%) and a chiral diamine ligand (e.g., (S,S)-TsDPEN, 1.1 mol%) in anhydrous dichloromethane (DCM, 2.0 mL). Stir for 1 hour at room temperature to preform the active catalyst complex.
    
  • Substrate Addition: Add 2-phenyl-1-pyrroline (1.0 mmol) to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge the headspace with

    
     gas three times to remove residual argon, then pressurize to 50 atm.
    
  • Reaction Execution: Stir the reaction at 40 °C for 12–24 hours. Monitor conversion via GC-MS or TLC.

  • Workup & Validation: Carefully vent the

    
     gas. Concentrate the mixture under reduced pressure and purify the crude product via silica gel flash chromatography (Hexanes/EtOAc/Et
    
    
    
    N = 80:18:2) to yield enantiopure 2-phenylpyrrolidine. Validate enantiomeric excess (ee) using chiral HPLC.

Biocatalytic Approaches: Imine Reductases and Deracemization

Mechanistic Causality

Biocatalysis offers unparalleled stereocontrol under mild, aqueous conditions. Two primary pathways exist: direct reduction using Imine Reductases (IREDs) and dynamic kinetic resolution (deracemization) using Monoamine Oxidase (MAO-N)[3]. IREDs utilize NADPH as a cofactor to deliver a hydride directly to the imine carbon. Recent advancements show that IREDs function exceptionally well in non-conventional solvent mixtures (e.g., 1:1 glycerol/phosphate buffer), which enhances the solubility of hydrophobic precursors like 2-phenyl-1-pyrroline without denaturing the enzyme.

Alternatively, MAO-N variants can selectively oxidize the (S)-enantiomer of a racemic amine back to the imine, which is then non-selectively reduced by a chemical reductant (e.g., ammonia borane). This continuous cycle gradually accumulates the (R)-enantiomer in >99% ee[3].

Protocol 2: IRED-Catalyzed Reduction in Non-Conventional Solvents
  • Buffer Preparation: Prepare a 1:1 (v/v) mixture of glycerol and 100 mM potassium phosphate buffer (pH 7.0). The glycerol acts as a co-solvent to solubilize the organic precursor.

  • Cofactor Recycling System: Dissolve NADP

    
     (1.0 mM), D-glucose (150 mM), and glucose dehydrogenase (GDH, 10 U/mL) in the buffer to maintain a continuous NADPH supply.
    
  • Enzyme and Substrate: Add purified IRED enzyme (e.g., IRED-44, 2.0 mg/mL) and 2-phenyl-1-pyrroline (up to 100 mM loading) to the reaction mixture.

  • Incubation: Incubate the mixture at 30 °C with orbital shaking (200 rpm) for 24 hours to ensure optimal mass transfer.

  • Extraction & Validation: Quench the reaction by adjusting the pH to 12 with 1M NaOH (deprotonating the product amine). Extract the aqueous phase three times with methyl tert-butyl ether (MTBE). Dry the combined organic layers over Na

    
    SO
    
    
    
    and concentrate to yield (S)-2-phenylpyrrolidine (>99% ee).

Organocatalytic Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality

Chiral Phosphoric Acids (CPAs), derived from BINOL or SPINOL scaffolds, catalyze the ATH of cyclic imines using Hantzsch ester as the hydrogen source[2]. The CPA acts as a bifunctional catalyst: its Brønsted acidic proton activates the imine nitrogen, while the phosphoryl oxygen forms a hydrogen bond with the N-H of the Hantzsch ester. This dual activation creates a highly organized, rigid transition state. The chiral environment of the 3,3'-substituents on the BINOL backbone dictates the stereochemical outcome of the hydride transfer, allowing for metal-free reduction[2].

Protocol 3: CPA-Catalyzed ATH
  • Setup: In an oven-dried Schlenk tube, add 2-phenyl-1-pyrroline (0.5 mmol), Hantzsch ester (0.6 mmol), and a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).

  • Solvent: Add anhydrous benzene or toluene (3.0 mL) under a nitrogen atmosphere. Non-polar solvents are critical here to prevent disruption of the delicate hydrogen-bonding network in the transition state.

  • Reaction Execution: Stir the mixture at 50 °C for 24 hours. The reaction progress can be monitored by

    
    H NMR (disappearance of the imine proton signal).
    
  • Purification: Directly load the crude reaction mixture onto a silica gel column. Elute with a gradient of petroleum ether and ethyl acetate to isolate the chiral amine.

Comparative Data Presentation

Table 1: Comparison of Enantioselective Reduction Strategies for 2-Phenyl-1-pyrroline

MethodologyCatalyst / EnzymeHydrogen SourceTypical Yield (%)Enantiomeric Excess (ee %)Operational Conditions
Transition Metal AH Ru-(S,S)-TsDPEN

Gas (50 atm)
85 - 9590 - 9640 °C, Organic Solvent
Biocatalytic IRED IRED-44 + GDHNADPH (Glucose)67 - 84>9930 °C, Glycerol/Buffer
MAO-N Deracemization MAO-N (D5 variant)

75 - 90>9937 °C, Aqueous Buffer
Organocatalytic ATH Chiral Phosphoric AcidHantzsch Ester80 - 8885 - 9250 °C, Toluene/Benzene

Visualizations of Catalytic Workflows

G Precursor 2-Phenyl-1-pyrroline (Cyclic Imine) Metal Transition Metal AH (Ru/Ir + Chiral Ligand) Precursor->Metal H2 Gas Bio Biocatalysis (IREDs / MAO-N) Precursor->Bio NADPH / NH3BH3 Organo Organocatalysis (CPA + Hantzsch Ester) Precursor->Organo H-Transfer Product Enantiopure 2-Phenylpyrrolidine Metal->Product Bio->Product Organo->Product

Orthogonal enantioselective reduction pathways for 2-phenylpyrrolidine synthesis.

G Racemic Racemic Amine (R/S-2-Phenylpyrrolidine) Imine Cyclic Imine Intermediate Racemic->Imine MAO-N (S-selective) Enantiopure (R)-2-Phenylpyrrolidine >99% ee Racemic->Enantiopure Accumulation Imine->Racemic Non-selective Reduction (NH3BH3)

Biocatalytic deracemization cascade utilizing MAO-N and a non-selective chemical reductant.

G CPA Chiral Phosphoric Acid (Bifunctional Catalyst) TS Rigid Transition State (Stereocontrolled Hydride Transfer) CPA->TS Brønsted Acid Activation Imine Cyclic Imine (H-Bond Acceptor) Imine->TS Hantzsch Hantzsch Ester (H-Bond Donor) Hantzsch->TS Product Chiral 2-Phenylpyrrolidine TS->Product Enantioselective Reduction

Transition state logic in Chiral Phosphoric Acid-catalyzed asymmetric transfer hydrogenation.

References

  • Rueping, M., et al. "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews.[Link]

  • "Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents." ChemCatChem.[Link]

  • "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews.[Link]

  • "Oxidase enzymes as sustainable oxidation catalysts." Royal Society Publishing.[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-(2,5-Dimethoxyphenyl)pyrrolidine via Ruthenium-Catalyzed Decarbonylative Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

2-(2,5-Dimethoxyphenyl)pyrrolidine is a highly valuable sp3-rich scaffold in medicinal chemistry, frequently utilized in the development of monoamine reuptake inhibitors and novel neuroactive ligands[1]. Historically, the synthesis of 2-arylpyrrolidines has relied on multi-step acyclic precursor cyclizations or the addition of organometallic reagents to cyclic imines, which often suffer from poor atom economy, harsh conditions, and limited functional group tolerance[2].

To bypass these limitations, this protocol leverages a highly sophisticated, regioselective Ruthenium-Catalyzed Decarbonylative Arylation of sp3 carbon centers[3]. By utilizing an N-amidine-protected proline ester and 2,5-dimethoxyphenylboronic acid under precise microwave irradiation, the ester moiety is directly extruded as carbon monoxide (CO) and replaced by the aryl ring[3]. This method provides rapid, scalable, and stereochemically adaptable access to 2-(2,5-dimethoxyphenyl)pyrrolidine.

Mechanistic Causality: The "Why" Behind the Protocol

As a self-validating protocol, it is critical to understand the causality behind the reagent selection and physical parameters. This reaction is not a simple cross-coupling; it is a complex cascade of oxidative addition, gas extrusion, and transmetalation[3].

  • The Role of the N-Amidine Directing Group: The N-(N,N-dimethylformimidoyl) group is not merely a protecting group. It acts as a bidentate directing ligand that coordinates to the Ru(0) center, facilitating the initial oxidative insertion into the unactivated acyl C–O bond. Crucially, it stabilizes the resulting metallacycle, preventing unwanted β-hydride elimination that would otherwise destroy the pyrrolidine ring[3].

  • The Causality of Microwave Irradiation: Following oxidative addition, the Ru(II)-acyl complex must undergo decarbonylation (loss of CO) before transmetalation with the boronic ester can occur[3]. This decarbonylation step is highly endothermic. Under conventional thermal heating, the reaction is sluggish, allowing premature transmetalation and reductive elimination to yield an unwanted aryl ketone byproduct. Microwave irradiation at 180 °C provides rapid, volumetric heating that kinetically drives the extrusion of CO, funneling the intermediate exclusively toward the desired 2-arylpyrrolidine[4].

Mechanism cluster_cycle Ru-Catalyzed Decarbonylative Arylation Cycle A 1. Substrate Binding N-amidine proline ester coordinates to Ru(0) B 2. Oxidative Addition Insertion into acyl C-O bond forming Ru(II)-acyl complex A->B C 3. Decarbonylation (MW-driven) Extrusion of CO forming Ru(II)-alkyl complex B->C D 4. Transmetalation Reaction with 2,5-DiMeO-Ph-Bpin C->D E 5. Reductive Elimination Release of product & Regeneration of Ru(0) D->E E->A

Figure 1: Catalytic cycle of Ru-mediated decarbonylative arylation under microwave irradiation.

Experimental Workflow & Protocols

Reagent Preparation (Glovebox Operations)

To prevent the oxidative degradation of the active Ru(0) catalyst, reaction assembly must be performed under an inert atmosphere.

  • Transfer a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Charge the vial with N-(N,N-dimethylformimidoyl)proline methyl ester (1.0 mmol, 1.0 equiv).

  • Add 2,5-dimethoxyphenylboronic acid neopentyl glycol ester (1.5 mmol, 1.5 equiv).

  • Add the catalyst, Ru₃(CO)₁₂ (0.05 mmol, 5 mol%)[3].

  • Suspend the mixture in anhydrous, degassed xylene (3.0 mL).

  • Seal the vial securely with a Teflon-lined crimp cap or pressure-rated septum before removing it from the glovebox.

Microwave Irradiation Parameters

The rapid heating profile is critical to bypass the formation of the ketone byproduct[4].

  • Place the sealed vial into a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Target Temperature: 180 °C[4].

  • Ramp Time: 2 minutes (Maximum power to ensure rapid kinetic bypass of the ketone pathway).

  • Hold Time: 30 minutes[4].

  • Stirring: 900 rpm (Ensures homogeneous heat distribution and prevents localized superheating).

  • Cooling: Active compressed air cooling until the vial reaches <50 °C.

Deprotection and Isolation

The resulting product is the N-amidine-protected pyrrolidine, which must be cleaved to yield the free amine.

  • Transfer the crude xylene mixture to a round-bottom flask and concentrate under reduced pressure.

  • Dissolve the residue in ethanol (5.0 mL) and add ethylenediamine (10.0 mmol, 10 equiv).

  • Heat the mixture to 80 °C for 4 hours to fully cleave the amidine directing group.

  • Concentrate the mixture and purify via reverse-phase flash chromatography (C18 column, H₂O/MeCN gradient with 0.1% TFA) to yield 2-(2,5-dimethoxyphenyl)pyrrolidine as a TFA salt. To convert to the HCl salt, treat with 2M HCl in diethyl ether[1].

Workflow S1 Reagent Prep (Glovebox) S2 Microwave Heating (180°C, 30 min) S1->S2 S3 In-Process Control (LC-MS / TLC) S2->S3 S4 Amidine Cleavage (Ethylenediamine) S3->S4 S5 Purification (Chromatography) S4->S5 S6 Final Validation (NMR, HRMS) S5->S6

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis and isolation.

Self-Validating Quality Control (Trustworthiness)

A robust protocol must include built-in diagnostic milestones to ensure the reaction is proceeding as intended before committing to time-consuming purification steps.

  • Visual Diagnostics: Upon completion of the microwave cycle, the reaction mixture should transition from the bright yellow/orange of Ru₃(CO)₁₂ to a dark, homogeneous amber. If a heavy precipitation of black solid (ruthenium black) is observed, it indicates premature catalyst decomposition, likely due to oxygen ingress during setup.

  • In-Process LC-MS Control: Prior to amidine cleavage, sample 10 µL of the crude mixture, dilute in MeCN, and analyze via LC-MS.

    • Success Indicator: A dominant mass peak corresponding to the [M+H]⁺ of the protected 2-arylpyrrolidine.

    • Failure Indicator: A mass peak corresponding to[M+CO+H]⁺. This indicates that the microwave temperature was insufficient (or the ramp time too slow) to drive the endothermic decarbonylation, resulting in the aryl ketone byproduct.

Quantitative Data & Optimization

The table below summarizes the critical effect of microwave heating versus conventional thermal heating on the product distribution, validating the necessity of the microwave parameters chosen for this protocol.

EntryHeating ModalityTemperature (°C)TimeYield of 2-Arylpyrrolidine (%)Yield of Ketone Byproduct (%)
1Conventional (Oil Bath)150 °C24 h45%30%
2Microwave Irradiation150 °C1 h60%15%
3 Microwave Irradiation 180 °C 30 min 88% < 2%

Note: Data reflects the optimization of the kinetic bypass required to favor CO extrusion over direct reductive elimination.

References

  • Ruthenium Catalyzed Decarbonylative Arylation at sp3 Carbon Centers in Pyrrolidine and Piperidine Heterocycles Source: Journal of the American Chemical Society (JACS), 2007. URL:[Link]

  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity Source: Molecules (via PubMed Central), 2020. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Pyrrolidine Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with pyrrolidine ring closure reactions. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and troubleshooting efforts. This document is structured in a flexible question-and-answer format to address specific issues you may face in the lab.

Part 1: Foundational Troubleshooting - Where to Start When Yields Are Low

Before diving into method-specific issues, it's crucial to address the fundamentals. Low yields are often traced back to common oversights in reaction setup and execution.

Q1: My pyrrolidine synthesis has a very low yield or failed completely. What are the first things I should check?

A systematic diagnosis is essential when a reaction underperforms.[1] Start by assessing the most fundamental parameters before spending time on complex optimization. Incomplete reactions, degradation of starting materials or products, and loss during workup are common culprits.[1]

Here is a logical workflow to begin your troubleshooting process:

G cluster_causes Diagnose Root Cause start Low Yield Observed reagents Verify Reagent Quality & Stoichiometry - Purity (NMR, Titration) - Freshness of catalyst/base - Accurate weighing/dispensing start->reagents conditions Review Reaction Conditions - Inert atmosphere (N2/Ar)? - Anhydrous solvents/reagents? - Correct temperature? reagents->conditions Reagents OK cause1 Cause: Inactive Reagents Solution: Repurify/re-validate reagents. Use fresh catalyst. reagents->cause1 Reagents Faulty monitoring Analyze Reaction Progress (TLC/LC-MS) - Is starting material consumed? - Are there new spots (byproducts)? - Does product appear and then disappear? conditions->monitoring Conditions Correct cause2 Cause: Suboptimal Kinetics Solution: Increase temperature, prolong reaction time, or change catalyst/solvent. monitoring->cause2 Incomplete Reaction cause3 Cause: Degradation/Side Reaction Solution: Lower temperature, check pH, identify byproducts. monitoring->cause3 Byproducts or Product Loss cause4 Cause: Workup/Purification Loss Solution: Optimize extraction pH, use alternative chromatography. monitoring->cause4 Clean reaction, low isolated yield G cluster_reactants cluster_pathways 1,4-Dicarbonyl 1,4-Dicarbonyl Amine Amine 1,4-Dicarbonyl->Amine Pyrrolidine Desired Pyrrolidine Furan Furan Byproduct 1,4-Dicarbonyl->Furan Acid-Catalyzed Dehydration (pH < 3) Amine->Pyrrolidine Nucleophilic Attack (pH 4-6)

Sources

Technical Support Center: Preventing Racemization of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical vulnerabilities of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine. This chiral benzylic amine is a highly valuable scaffold in drug development, but its C2 stereocenter is notoriously labile. This guide synthesizes mechanistic theory with field-proven troubleshooting strategies to ensure your workflows maintain absolute stereochemical integrity.

Core Mechanistic Insights: The Dynamics of Racemization

To prevent racemization, we must first understand the causality behind it. The stereocenter at the C2 position of 2-arylpyrrolidines is flanked by a nitrogen atom and an electron-rich 2,5-dimethoxyphenyl ring. This unique electronic environment makes the molecule susceptible to racemization via two primary pathways[1]:

  • The Carbanion Pathway (Base-Mediated): The

    
    -proton at the benzylic position is relatively acidic. Exposure to strong bases abstracts this proton, generating a resonance-stabilized, planar benzylic carbanion. Upon reprotonation from the solvent or environment, the proton can attack from either face, resulting in a racemic mixture[1][2].
    
  • The Iminium Pathway (Oxidation/Ring-Opening): Under oxidative conditions, or in the presence of certain transition metals, the secondary amine can be oxidized to an iminium ion. The

    
     hybridized carbon of the iminium intermediate is planar, inherently destroying the chiral center[3].
    

G A (S)-2-(2,5-Dimethoxyphenyl) pyrrolidine B Benzylic Carbanion (Planar Intermediate) A->B Strong Base (-H+) C Iminium Ion (Planar Intermediate) A->C Oxidation (-2e-, -H+) D Racemic Mixture (R/S) B->D Reprotonation C->D Reduction/ Nucleophilic Attack

Figure 1: Dual pathways of racemization via carbanion and iminium intermediates.

Troubleshooting & FAQs

Q: Why am I losing enantiomeric excess (ee) during the free-basing of the HCl salt? A: This is the most common point of failure. Using strong aqueous bases (e.g., NaOH or KOH) at room temperature accelerates the deprotonation of the benzylic carbon. The hydroxide ion is strong enough to transiently form the planar carbanion. Solution: Always use mild bases like saturated aqueous


 and perform the extraction strictly at 0–5 °C.

Q: I am trying to N-alkylate the pyrrolidine, but I'm observing complete racemization. What is wrong with my protocol? A: Your choice of base and temperature is likely too aggressive. Hydride bases (e.g., NaH) or alkoxides (e.g., KOtBu) combined with heat will drive irreversible planar carbanion formation. Solution: Switch to mild, non-nucleophilic bases such as


 in acetonitrile or DIPEA in dichloromethane at ambient temperatures.

Q: Is the N-Boc protected derivative immune to racemization? A: No. While N-Boc protection effectively shuts down the iminium pathway, the electron-withdrawing nature of the Boc carbonyl group actually increases the acidity of the benzylic proton. If you are performing downstream lithiation (e.g., with s-BuLi), the resulting N-Boc-2-lithio-2-arylpyrrolidine is only configurationally stable at or below -60 °C. At temperatures above -43 °C, the thermal energy overcomes the inversion barrier, leading to rapid enantiomerization[2].

Quantitative Data Summary

The table below summarizes the causal relationship between specific reaction conditions and the resulting enantiomeric excess (ee) of 2-arylpyrrolidine derivatives.

Reaction PhaseReagents / ConditionsTemp (°C)Resulting ee (%)Mechanistic Consequence
Free-basing 2M NaOH (aq), vigorous stirring25< 50%Hydroxide abstracts benzylic proton; rapid epimerization.
Free-basing Sat.

(aq), rapid extraction
0–5> 98%Mild base prevents carbanion formation; stereocenter retained.
N-Alkylation NaH, Alkyl Halide, DMF600% (Racemic)Hydride base + heat drives irreversible planar carbanion formation.
N-Alkylation

, Alkyl Halide, MeCN
25> 95%Non-nucleophilic, mild conditions prevent

-deprotonation.
Lithiation s-BuLi, TMEDA,

(N-Boc derivative)
-60> 95%Carbanion is configurationally stable at cryogenic temperatures[2].
Lithiation s-BuLi, TMEDA, THF (N-Boc derivative)-20< 20%Thermal energy overcomes the inversion barrier; rapid racemization[2].

Validated Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Do not skip the validation checkpoints.

Protocol A: Stereoretentive Free-Basing and N-Boc Protection

This protocol prevents both the carbanion and iminium pathways by using mild conditions and immediately masking the secondary amine.

  • Preparation: Suspend this compound hydrochloride (1.0 eq) in dichloromethane (DCM) (10 mL/g) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Mild Free-Basing: Slowly add an equal volume of pre-chilled saturated aqueous

    
    . Stir vigorously for 10 minutes.
    
    • Causality:

      
       (pH ~8) is basic enough to neutralize the HCl salt but too weak to abstract the benzylic proton.
      
  • Phase Separation: Transfer to a separatory funnel, isolate the organic (DCM) layer, and extract the aqueous layer twice more with chilled DCM. Dry the combined organics over anhydrous

    
    .
    
  • Protection: Filter the drying agent. To the chilled DCM solution, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (

    
    ) (1.1 eq).
    
  • Reaction & Validation: Stir at room temperature for 4 hours.

    • Validation Checkpoint: Run a TLC (Hexanes/EtOAc 3:1). The free amine should be completely consumed. Confirm the ee% of the purified product via Chiral HPLC (e.g., Chiralcel OD-H column). It should match the starting material exactly.

Protocol B: Enantiomeric Recovery via Chiral Resolution

If your batch has suffered partial racemization, you can recover the (S)-enantiomer using classical salt resolution[4].

  • Salt Formation: Dissolve the partially racemized free base in hot ethanol. Add 1.0 equivalent of (+)-Tartaric acid dissolved in a minimum amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours. The diastereomeric salt [(S)-amine·(+)-tartrate] will preferentially crystallize.

  • Filtration & Wash: Filter the crystals and wash with ice-cold ethanol.

  • Validation Checkpoint: Take a small aliquot, perform Protocol A (Steps 1-4) to free-base it, and analyze via Chiral SFC. If ee is < 98%, perform a second recrystallization from ethanol.

W Start Racemic/Degraded Amine Res Chiral Resolution (+)-Tartaric Acid Start->Res Salt Diastereomeric Salt Crystallization Res->Salt Thermodynamic Control FreeBase Mild Free-Basing (NaHCO3, 0°C) Salt->FreeBase Filter & Resuspend End Enantiopure (S)-Amine (>99% ee) FreeBase->End Extract (DCM)

Figure 2: Workflow for enantiomeric recovery and stereoretentive processing.

References

  • New Activation Modes in Anion-Binding Catalysis: Enantioselective Synthesis of Amino Esters - DASH Harvard University[Link]

  • Impact of Entropic Effects in the Classical Resolution of a 2-Arylpyrrolidine ResearchGate[Link]

  • Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines National Institutes of Health (PMC)[Link]

Sources

Technical Support Center: Solubility Optimization of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulations Division

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the aqueous solubility of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine. Our approach is rooted in fundamental physicochemical principles and provides a logical, step-by-step workflow from simple pH adjustments to more advanced formulation strategies.

Understanding the Molecule: Physicochemical Profile

This compound is a weakly basic, lipophilic compound. Its aqueous solubility is critically dependent on its ionization state, which is governed by the pH of the medium. The secondary amine within the pyrrolidine ring is the primary ionizable center.

PropertyValue / ObservationImplication for Solubility
Molecular Structure 2-(2,5-dimethoxyphenyl)pyrrolidine[1]The dimethoxyphenyl group confers lipophilicity, while the pyrrolidine nitrogen is a basic center.
Compound Type Weak BaseThe compound's solubility will dramatically increase at pH values below its pKa as the nitrogen becomes protonated.
pKa (Conjugate Acid) ~9.5 - 10.5 (Estimated)Based on the pKa of the parent pyrrolidine (11.3)[2][3][4][5], the electron-withdrawing effects of the aryl group will lower the pKa. Maximum solubility is achieved at acidic pH.
Predicted XlogP 1.8[1]Indicates moderate lipophilicity. The neutral form of the compound has limited aqueous solubility.
Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the handling of this compound.

Q1: I dissolved this compound in my neutral buffer (e.g., PBS pH 7.4), and it immediately precipitated. Why?

A: At a neutral pH of 7.4, which is well above the estimated pKa of the conjugate acid (~9.5), the compound exists predominantly in its neutral, un-ionized "free base" form. This form is significantly less soluble in water due to the lipophilic dimethoxyphenyl group, leading to precipitation.

Q2: What is the most direct and effective first step to increase the solubility of this compound in an aqueous buffer?

A: The most effective initial strategy is to lower the pH of your buffer. By acidifying the solution, you protonate the pyrrolidine nitrogen, forming a positively charged pyrrolidinium cation. This ionized form is significantly more polar and, therefore, much more soluble in aqueous media. For weakly basic drugs, this is a standard and highly effective solubilization method[6][7][8].

Q3: How do I determine the optimal pH for my experiment?

A: A general rule of thumb is to maintain the pH at least 2 units below the pKa of the conjugate acid to ensure >99% of the compound is in its soluble, ionized form. Based on our estimate, a buffer pH of ≤ 7.5 is a good starting point, with buffers in the pH 4-6 range often providing robust solubility. The Henderson-Hasselbalch equation can be used to understand this relationship[9][10][11].

Q4: My downstream application is sensitive to low pH. What are my other options if pH adjustment alone is not feasible?

A: If you are constrained to a specific pH range where solubility is poor, you should explore two primary alternative strategies:

  • Co-solvents: Introduce a water-miscible organic solvent to your buffer to increase the solubilizing capacity of the system[12][13][14].

  • Cyclodextrins: Use cyclodextrins to form inclusion complexes, which encapsulate the hydrophobic part of the molecule and present a hydrophilic exterior to the aqueous environment[15][16][][18][19].

In-Depth Troubleshooting & Experimental Guides

For more complex challenges, follow these systematic protocols to identify the optimal solubilization strategy for your specific application.

Guide 1: Systematic pH Optimization & Kinetic Solubility Profiling

This protocol will allow you to experimentally determine the solubility of your compound across a range of pH values. The "shake-flask" method is a common and reliable approach for this determination[20][21].

Objective: To quantify the aqueous solubility of this compound at various pH levels.

Materials:

  • This compound (or its hydrochloride salt)

  • DMSO (for stock solution)

  • A series of buffers (e.g., Citrate for pH 4.0, 5.0; Phosphate for pH 6.0, 7.0, 7.4; Borate for pH 8.0)

  • Microcentrifuge tubes or a 96-well plate

  • Orbital shaker

  • Centrifuge or filtration apparatus (e.g., 0.45 µm filter plates)[20]

  • UV-Vis spectrophotometer or HPLC-UV system

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • Aliquot Buffers: Add a precise volume of each aqueous buffer (e.g., 198 µL) to separate microcentrifuge tubes or wells of a 96-well plate.

  • Initiate Precipitation: Add a small volume of the DMSO stock solution to each buffer (e.g., 2 µL) to achieve a target concentration that is expected to exceed the solubility limit (e.g., 100-200 µM). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.

  • Equilibrate: Seal the plate or tubes and place them on an orbital shaker at a consistent temperature (e.g., 25 °C) for an equilibration period. For kinetic solubility, 2-4 hours is typical[21].

  • Separate Undissolved Solid: After shaking, separate the undissolved precipitate. This is typically done by centrifuging the samples at high speed (e.g., 14,000 rpm for 10 minutes) or by filtering the solution[21].

  • Quantify Soluble Compound: Carefully transfer the supernatant (the clear liquid containing the dissolved compound) to a new plate or vials. Determine the concentration of the dissolved compound using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC-UV[22][23].

  • Analyze Data: Plot the measured solubility (in µg/mL or µM) against the buffer pH to generate a pH-solubility profile.

Expected Results: The data should clearly demonstrate a significant increase in solubility as the pH decreases.

Buffer pHExpected Solubility (Qualitative)Expected Solubility (µg/mL)
4.0High> 200
5.0High> 200
6.0Moderate-High50 - 150
7.0Low5 - 20
7.4Very Low< 5
8.0Very Low< 1
Guide 2: Co-solvent Screening Protocol

Use this guide when pH adjustment is not a viable option or does not provide sufficient solubility. Co-solvents work by reducing the polarity of the water, making the environment more favorable for lipophilic compounds[6][14].

Objective: To identify an effective co-solvent and its optimal concentration to solubilize the compound at a fixed, physiologically relevant pH (e.g., 7.4).

Commonly Used Co-solvents:

  • Ethanol (EtOH)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

Step-by-Step Protocol:

  • Prepare Co-solvent Mixtures: At your target pH (e.g., pH 7.4 phosphate buffer), prepare a series of co-solvent blends (e.g., 5%, 10%, 20%, 30% v/v of EtOH, PG, or PEG 400).

  • Add Compound: Add a pre-weighed excess of the solid compound to each co-solvent/buffer mixture.

  • Equilibrate: As in Guide 1, shake the samples for 2-4 hours at a constant temperature to reach equilibrium.

  • Separate and Quantify: Use the same separation (centrifugation/filtration) and quantification (HPLC-UV) methods described in Guide 1 to determine the solubility in each condition.

  • Analyze Data: Plot solubility against the percentage of co-solvent for each agent tested to find the most effective system.

Causality & Considerations:

  • Mechanism: Co-solvents disrupt the hydrogen-bonding network of water, creating a less polar bulk environment that can better accommodate the hydrophobic regions of the drug molecule.

  • Downstream Compatibility: Be mindful of the co-solvent's effect on your experiment. For example, high concentrations of DMSO or ethanol can be toxic to cells in culture or may inhibit enzymatic activity. Always run appropriate vehicle controls.

Guide 3: Advanced Solubilization with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that act as molecular hosts, encapsulating poorly soluble guest molecules within their hydrophobic inner cavity[15][16][]. This strategy is excellent for increasing solubility without using organic co-solvents.

Objective: To evaluate the ability of cyclodextrins to enhance the solubility of the compound at a fixed pH.

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity[19].

Step-by-Step Protocol:

  • Prepare Cyclodextrin Solutions: In your target buffer (e.g., pH 7.4), prepare a range of HP-β-CD concentrations (e.g., 1%, 2.5%, 5%, 10% w/v).

  • Add Compound: Add an excess of the solid compound to each cyclodextrin solution.

  • Equilibrate: Shake the samples for an extended period, as complexation can be slower than simple dissolution (e.g., 24-48 hours).

  • Separate and Quantify: Use the methods from Guide 1 to separate undissolved solid and quantify the concentration in the supernatant.

  • Analyze Data: Plot solubility as a function of HP-β-CD concentration. A linear relationship (an Aₗ-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.

Causality & Considerations:

  • Mechanism: The dimethoxyphenyl portion of your compound likely fits into the non-polar cavity of the HP-β-CD, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved in water[16][18][19].

  • Binding Affinity: The effectiveness of this method depends on the binding affinity between the compound and the cyclodextrin.

Visual Workflows and Diagrams
Solubility Optimization Decision Tree

This diagram outlines the logical progression for troubleshooting solubility issues with this compound.

Solubility_Workflow node_start Start: Compound is Insoluble in Aqueous Buffer node_ph Primary Strategy: Systematic pH Adjustment (See Guide 1) node_start->node_ph node_ph_check Is Solubility Sufficient AND pH is Tolerated? node_ph->node_ph_check node_cosolvent Secondary Strategy: Co-solvent Screening (See Guide 2) node_ph_check->node_cosolvent No node_success Success: Proceed with Experiment node_ph_check->node_success  Yes node_cosolvent_check Is Solubility Sufficient AND Co-solvent is Compatible? node_cosolvent->node_cosolvent_check node_cd Advanced Strategy: Cyclodextrin Complexation (See Guide 3) node_cosolvent_check->node_cd No node_cosolvent_check->node_success  Yes node_cd_check Is Solubility Sufficient? node_cd->node_cd_check node_cd_check->node_success  Yes node_fail Re-evaluate Formulation: Consider alternative strategies (e.g., solid dispersion, nanosuspension) node_cd_check->node_fail No

Caption: Decision tree for selecting a solubility enhancement strategy.

pH-Dependent Ionization Equilibrium

This diagram illustrates the fundamental principle behind using pH to control the solubility of a weak base.

Ionization_Equilibrium cluster_0 High pH (e.g., > 8.0) cluster_1 Low pH (e.g., < 7.0) FreeBase R₂N-H (Free Base) Lipophilic / INSOLUBLE Protonated R₂N⁺H₂ (Protonated Cation) Hydrophilic / SOLUBLE FreeBase->Protonated + H⁺ - H⁺

Caption: Equilibrium between the insoluble free base and soluble protonated form.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Pyrrolidine | C4H9N | CID 31268 - PubChem.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro University.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. BOC Sciences.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • Cosolvent - Grokipedia. Grokipedia.
  • Uses and Properties of Pyrrolidine - ChemicalBook. ChemicalBook.
  • Cosolvent - Wikipedia. Wikipedia.
  • Henderson–Hasselbalch equ
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Kinetic Solubility Assays Protocol - AxisPharm. AxisPharm.
  • Pyrrolidine CAS#: 123-75-1 - ChemicalBook. ChemicalBook.
  • Aqueous Kinetic Solubility - ADME@NCATS - NIH.
  • Henderson Hasselbalch Equation - AP Chemistry Study Guide - Save My Exams. Save My Exams.
  • Cosolvent – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Protocols.io.
  • Henderson–Hasselbalch equation (video) | Khan Academy. Khan Academy.
  • Henderson–Hasselbalch equation | Acids and bases | AP Chemistry | Khan Academy. Khan Academy.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. Enamine.
  • Experiment # 9: The Henderson-Hasselbalch Equation - ULM. University of Louisiana Monroe.
  • Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
  • 2-(2,5-Dimethoxyphenyl)pyrrolidine hydrochloride | 1203686-72-9 - Sigma-Aldrich. Sigma-Aldrich.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. Asian Journal of Pharmacy and Technology.
  • (S)-2-(2-Chloro-5-methoxyphenyl)pyrrolidine hydrochloride | 2307785-05-1. ChemScene.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
  • Pyrrolidine - Wikipedia. Wikipedia.
  • 2-(2,5-dimethoxyphenyl)pyrrolidine (C12H17NO2) - PubChemLite. PubChemLite.
  • 2-(2,5-dimethoxyphenyl)pyrrolidine hydrochloride - MilliporeSigma. MilliporeSigma.
  • 2-(2,5-DIMETHOXYPHENYL)PYRROLIDINE AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.

Sources

Technical Support Center: Purification of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Department: Chemical Process Development & Quality Control Subject: Impurity Profile Management & Troubleshooting Guide

Executive Summary

This technical guide addresses the purification of (S)-2-(2,5-dimethoxyphenyl)pyrrolidine , a chiral amine intermediate often utilized in neuropharmacology research. The 2,5-dimethoxy substitution pattern on the phenyl ring renders this molecule electron-rich, making it susceptible to oxidation (color degradation), while the pyrrolidine moiety introduces challenges regarding hygroscopicity and enantiomeric purity.

This support center is structured into Troubleshooting Modules based on frequent researcher inquiries.

Module 1: Physical State & Crystallization Issues

Ticket #1042: "My product remains a viscous oil after workup. The HCl salt is extremely hygroscopic and turns into a gum upon exposure to air. How do I get a stable solid?"

Root Cause Analysis

The free base of 2-arylpyrrolidines is typically an oil. While Hydrochloride (HCl) salts are standard, they are often hygroscopic due to the high lattice energy disruption caused by the conformational flexibility of the pyrrolidine ring and the hydration potential of the chloride ion.

Solution Protocol: Alternative Salt Formation

To achieve a stable, non-hygroscopic solid, we recommend switching to larger, less coordinating counter-ions that facilitate better crystal packing.

Recommended Salts:

  • Hydrogen Oxalate: Often forms stable, crystalline solids with secondary amines.

  • Fumarate: Useful for biological testing due to pharmaceutically acceptable status.

  • Hydrobromide (HBr): Generally less hygroscopic than HCl for this class of compounds.

Experimental Protocol: Oxalate Salt Formation

  • Dissolve 1.0 eq of crude free base oil in anhydrous diethyl ether (or EtOAc if solubility is low).

  • Separately, dissolve 1.05 eq of oxalic acid dihydrate in a minimum amount of hot methanol .

  • Add the oxalic acid solution dropwise to the stirring amine solution.

  • A white precipitate should form immediately.

  • Crucial Step: Cool to 0°C for 2 hours. Filter and wash with cold ether.

  • Recrystallization: If the melting point is broad, recrystallize from Isopropanol (IPA)/Methanol (9:1) .

Module 2: Oxidation & Color Degradation

Ticket #1089: "The sample was white initially but turned pink/brown after 24 hours of storage. NMR shows broadening in the aromatic region."

Root Cause Analysis

The 2,5-dimethoxyphenyl moiety is electronically similar to hydroquinone ethers. It is highly electron-rich and susceptible to:

  • Auto-oxidation: Formation of quinone-like species (chromophores) upon exposure to atmospheric oxygen.

  • N-Oxidation: The secondary amine can oxidize to the N-oxide or hydroxylamine.

Solution Protocol: Antioxidant Stabilization & Acid Wash

Step 1: The "Acid Wash" (Removal of Oxidized Surface Species) If the bulk is solid but colored:

  • Triturate the solid with cold Acetone/Et2O (1:1) . The oxidized impurities are often more soluble in acetone than the salt.

  • Filter rapidly.

Step 2: Storage & Handling (Prevention)

  • Atmosphere: All drying and storage must occur under Argon or Nitrogen .

  • Additive: For long-term storage of the free base (not recommended, but if necessary), add 0.1% w/w BHT (Butylated hydroxytoluene) as an antioxidant.

Module 3: Enantiomeric Purity (Removing the (R)-Isomer)

Ticket #1105: "Chiral HPLC indicates an ee of only 85%. I need >98% ee for receptor binding assays."

Root Cause Analysis

If the synthesis involved a non-stereoselective route (e.g., reductive amination of a ketone) or a "leaky" asymmetric catalyst, the (R)-enantiomer will be present. Standard flash chromatography cannot separate enantiomers.

Solution Protocol: Classical Resolution via Diastereomeric Crystallization

Using a chiral acid to form diastereomeric salts allows for separation based on solubility differences.[1][2]

Selection of Resolving Agent:

  • (L)-(+)-Tartaric Acid: The industry standard. Inexpensive.

  • Di-p-toluoyl-L-tartaric acid (L-DTTA): More effective for difficult separations due to π-π stacking interactions with the aromatic ring of the substrate.

Protocol: Resolution with L-DTTA

  • Stoichiometry: Use 0.5 to 1.0 eq of L-DTTA per 1.0 eq of racemic/enriched amine.

  • Solvent System: Ethanol (95%) or Ethanol/Water (9:1) .

  • Process:

    • Dissolve mixture at reflux.

    • Cool slowly to room temperature (1°C/min) to prevent oiling out.

    • Allow to stand for 12 hours.

    • Filter crystals.

  • Validation: Liberate a small sample to free base and check ee% via Chiral HPLC.

  • Recycle: If ee% is <98%, recrystallize the salt again from pure Ethanol.

Data Table: Chiral Column Selection for HPLC Analysis

Column TypeStationary PhaseMobile Phase (Typical)Additive (Crucial)
Chiralpak IA/IC Amylose tris(3,5-dimethylphenylcarbamate)Hexane : IPA (90:10)0.1% Diethylamine (DEA)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane : Ethanol (95:5)0.1% DEA
Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)MeOH : Acetonitrile0.1% NH4OH

> Note: Basic additives (DEA or NH4OH) are mandatory to suppress peak tailing caused by the secondary amine interacting with silanols.

Module 4: Chemical Impurities (Aldehydes & Dimers)

Ticket #1150: "I see a persistent impurity at roughly 10% in the crude NMR. It looks like unreacted aldehyde or a dimer."

Root Cause Analysis
  • Aldehyde: Unreacted 2,5-dimethoxybenzaldehyde.

  • Dimer: Formation of tertiary amines where two benzyl groups attach to one pyrrolidine nitrogen (over-alkylation).

Solution Protocol: The "Bisulfite Scavenge" & pH Switching

Step 1: Removing Aldehyde (Bisulfite Wash) Aldehydes form water-soluble bisulfite adducts.

  • Dissolve crude oil in Ethyl Acetate .

  • Wash 2x with saturated aqueous Sodium Bisulfite (NaHSO3) .

  • The aldehyde migrates to the aqueous layer; the amine remains in the organic layer.

Step 2: Removing Non-Basic Impurities (Acid/Base Switch)

  • Extract the organic layer with 1M HCl (3x).

    • Result: Product (amine) goes into Water (as salt). Non-basic impurities (dimers, neutrals) stay in Organic.

  • Discard the organic layer.

  • Basify the aqueous layer to pH 12 with NaOH .

  • Extract back into Dichloromethane (DCM) .

  • Dry over Na2SO4 and concentrate.

Visual Workflows
Workflow 1: General Purification Logic (Chemical Impurities)

PurificationWorkflow Start Crude Reaction Mixture (Amine + Aldehyde + Neutrals) Bisulfite Step 1: Dissolve in EtOAc Wash with sat. NaHSO3 Start->Bisulfite PhaseSep1 Phase Separation Bisulfite->PhaseSep1 AqLayer1 Aqueous Layer (Bisulfite Adducts) PhaseSep1->AqLayer1 Aldehydes OrgLayer1 Organic Layer (Amine + Neutrals) PhaseSep1->OrgLayer1 Product AcidExt Step 2: Extract with 1M HCl OrgLayer1->AcidExt PhaseSep2 Phase Separation AcidExt->PhaseSep2 OrgLayer2 Organic Layer (Neutrals/Dimers) DISCARD PhaseSep2->OrgLayer2 Non-basic Impurities AqLayer2 Aqueous Layer (Amine-HCl Salt) PhaseSep2->AqLayer2 Product Salt Basify Step 3: Basify (pH > 12) Extract with DCM AqLayer2->Basify Final Pure Free Base (Ready for Salt Formation) Basify->Final

Caption: Logic flow for removing non-amine impurities (aldehydes) and non-basic byproducts via pH switching.

Workflow 2: Chiral Resolution Decision Tree

ChiralResolution Start Enantioenriched Mixture (e.g., 85% ee) Method Select Method Start->Method HPLC Prep Chiral HPLC (High Cost, Low Scale) Method->HPLC <100 mg Cryst Diastereomeric Crystallization (Scalable) Method->Cryst >1 gram Agent Agent Selection: L-Tartaric Acid or Di-p-toluoyl-L-tartaric acid Cryst->Agent Solvent Solvent Screen: EtOH vs. IPA Agent->Solvent Check Check Precipitate ee% Solvent->Check Recycle Recrystallize Salt Check->Recycle ee < 98% Success Free Base Liberation (>99% ee) Check->Success ee > 98% Recycle->Solvent

Caption: Decision matrix for increasing enantiomeric excess (ee) via crystallization versus chromatography.

References
  • Gharpure, S. J., Patel, R. K., & Gupta, K. S. (2023).[3] Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines.[3] Organic Letters, 25, 5850-5855.[3] Link

  • Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.[4] Journal of Medicinal Chemistry, 57(24), 10547–10556. (Note: Describes purification of analogous phenyl-piperidines/pyrrolidines). Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for Tartaric Acid resolution protocols).
  • PubChem. (2025).[5] 2-Phenylpyrrolidine Compound Summary. National Library of Medicine. Link

  • BenchChem Support. (2025).[6] Optimization of reaction conditions for 2,5-dimethoxyphenylacetone synthesis and reductive amination troubleshooting. Link

Sources

Technical Support Center: Stability & Handling of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directives

(S)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a chiral, secondary amine scaffold often used as a building block in medicinal chemistry (specifically for 5-HT receptor ligands) or as a chiral auxiliary. Its stability profile is governed by two competing functional groups: the electron-rich 2,5-dimethoxybenzene ring (susceptible to oxidation) and the pyrrolidine nitrogen (susceptible to carbamate formation and pH-dependent solubility).

Quick Reference: Storage Matrix
StateConditionStability WindowCritical Note
Solid (HCl Salt) -20°C, Desiccated, Dark>2 YearsMost stable form. Hygroscopic.
Solid (Free Base) -20°C, Inert Gas, Dark6 MonthsHigh Risk. Prone to oxidation (yellowing) and CO₂ absorption.
Solution (DMSO) -20°C or -80°C3-6 MonthsAvoid freeze-thaw cycles. Store under Argon/Nitrogen.
Solution (Aqueous) +4°C<24 HoursUnstable. Prepare fresh. Prone to bacterial growth and oxidation.

Solution Chemistry & Preparation

Q: What is the optimal solvent system for stock solutions?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for this compound.

  • Why: The compound is lipophilic. DMSO prevents aggregation and is relatively inert toward the secondary amine.

  • Protocol: Prepare a 10 mM or 50 mM stock in anhydrous DMSO. Aliquot into single-use amber vials and store at -20°C.

  • Avoid: Do not store stock solutions in alcohols (MeOH/EtOH) for >1 week, as dissolved oxygen in alcohols promotes oxidation of the electron-rich aromatic ring more rapidly than in degassed DMSO.

Q: My solution turned yellow/brown overnight. Is it degraded?

A: Likely, yes.

  • Mechanism: The 2,5-dimethoxy substitution pattern mimics a hydroquinone ether. Upon exposure to light and oxygen, it can undergo oxidative demethylation or radical oxidation to form para-quinone species (yellow/brown chromophores).

  • Troubleshooting: Check the LCMS. If the parent peak is intact but the solution is yellow, it may be trace (<1%) highly colored quinone impurities. If the parent peak has diminished, discard.

  • Prevention: Always wrap vials in aluminum foil and purge the headspace with nitrogen/argon before closing.

Q: Can I store the compound in Chloroform or DCM?

A: Strictly No.

  • Reason: Secondary amines (pyrrolidines) are nucleophilic. Over time, chlorinated solvents (especially non-stabilized ones) decompose to release HCl (forming the salt unexpectedly) or can alkylate the amine via trace free-radical mechanisms.

  • NMR Artifacts: Storing in CDCl₃ often leads to the appearance of "ghost" peaks due to acidic impurities in the solvent reacting with the amine.

Troubleshooting & Analytical Anomalies

Q: I see a "Ghost Peak" at M+44 in my LCMS. What is it?

A: This is a classic Carbamate Artifact caused by atmospheric CO₂.

  • Chemistry: Secondary amines react reversibly with CO₂ to form carbamic acid/carbamates (

    
    ).
    
    • Reaction:

      
      
      
  • Diagnosis: If you acidify the mobile phase (e.g., 0.1% Formic Acid), the carbamate decomposes back to the parent amine, and the peak should disappear. If the peak remains in acidic media, it is a permanent impurity (likely N-formyl or N-acetyl if acetic acid was used).

Q: How do I prevent racemization of the (S)-center?

A: The chiral center at the C2 position is benzylic and alpha to an amine, making it chemically robust unless subjected to:

  • Strong Bases (e.g., NaH, LiHMDS) which can deprotonate the alpha-carbon.

  • Radical Conditions (Oxidative stress).

  • Validation: Use a Chiral HPLC method (e.g., Chiralpak IG or AD-H column) with a hexane/alcohol/diethylamine mobile phase to confirm enantiomeric excess (ee) if the compound has been subjected to heat >60°C.

Visualizing Degradation Pathways

The following diagram illustrates the critical degradation nodes for this compound.

StabilityPathways Compound (S)-2-(2,5-Dimethoxyphenyl) pyrrolidine (Active Species) Carbamate Carbamate Adduct (+CO2) (Reversible Artifact) Compound->Carbamate Exposure to Air (CO2) (Neutral pH) Quinone p-Quinone Species (Yellow/Brown Color) Compound->Quinone Light + O2 (Oxidation of Aromatic Ring) NOxide N-Oxide (M+16 Peak) Compound->NOxide Peroxides in Solvent (e.g., Old THF/Ether) Salt HCl Salt Form (Stable Solid) Compound->Salt HCl/Dioxane (Stabilization) Carbamate->Compound Acidic Mobile Phase

Caption: Figure 1. Degradation and equilibrium pathways. Red paths indicate irreversible chemical degradation. Yellow paths indicate reversible artifacts common in analysis.

Standardized Handling Protocol

Step-by-Step: Reconstitution from Solid
  • Equilibration: Allow the vial to warm to Room Temperature (RT) inside a desiccator before opening.

    • Why: Opening a cold vial condenses atmospheric moisture, leading to hydrolysis or caking.

  • Solvent Choice: Add Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

    • Target Concentration: 10 mM is standard for high-throughput screening (HTS).

  • Dissolution: Vortex gently. If the compound is the HCl salt, mild sonication (30 sec) may be required.

    • Note: Avoid heating above 40°C to dissolve.

  • Aliquot & Storage:

    • Immediately split into small aliquots (e.g., 50 µL).

    • Flash freeze in liquid nitrogen or dry ice (optional but recommended).

    • Store at -20°C or -80°C .

  • Usage: Thaw an aliquot once. Do not refreeze. Discard unused portion after 24 hours.

References & Authority

  • Structure-Activity Relationships (SAR) of 2,5-Dimethoxy Phenethylamines:

    • Context: Establishes the sensitivity of the 2,5-dimethoxy motif to metabolic and oxidative changes.

    • Source: Hansen, M., et al. (2014). "Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines." Journal of Medicinal Chemistry.

  • Oxidation of Electron-Rich Aromatics:

    • Context: Mechanisms of quinone formation in dimethoxybenzenes under oxidative stress.

    • Source: "Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes." The Journal of Organic Chemistry.

  • General Handling of Chiral Pyrrolidines:

    • Context: Protocols for preventing racemization and handling secondary amines.

    • Source: "Pyrrolidine in Drug Discovery: A Versatile Scaffold." National Institutes of Health (NIH).

  • Safety Data & Storage (MSDS Context):

    • Context: Standard industrial storage for methoxymethyl pyrrolidines (analogous stability).

    • Source: Thermo Fisher Scientific Safety Data Sheet.

Scale-up optimization for (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine production

Author: BenchChem Technical Support Team. Date: March 2026

Scale-Up Optimization for (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine Production

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide advanced troubleshooting, mechanistic insights, and self-validating protocols for the pilot-scale production of this compound.

Process Architecture & Mechanistic Rationale

Moving from bench-scale (mg) to pilot-scale (kg) synthesis of chiral 2-arylpyrrolidines introduces severe heat and mass transfer limitations. While Asymmetric Transfer Hydrogenation (ATH) using Ruthenium or Iridium catalysts is common in academia, it frequently fails at scale due to catalyst poisoning by the electron-rich 2,5-dimethoxyphenyl moiety and stringent regulatory limits on heavy metal residues in Active Pharmaceutical Ingredients (APIs).

The Scalable Solution: Our validated route bypasses ATH entirely. Instead, we utilize a γ-chloro N-(tert-butanesulfinyl)ketimine intermediate [1]. The causality behind this design is two-fold:

  • Predictable Stereocontrol: The bulky tert-butanesulfinyl group acts as a chiral auxiliary. During the reduction step, it directs the hydride attack via a highly organized, six-membered Zimmerman-Traxler transition state, ensuring excellent facial selectivity[2].

  • Tandem Cyclization: The γ-chloro group acts as a built-in electrophile. Upon reduction of the imine to the amine, spontaneous intramolecular alkylation occurs, forming the pyrrolidine ring in a single, highly scalable step without the need for high-pressure hydrogenation equipment[3].

Process Workflow Visualization

G Start 4-Chloro-1-(2,5-dimethoxyphenyl) butan-1-one Condensation Condensation (S)-(-)-t-Bu-Sulfinamide + Ti(OEt)4 Start->Condensation Ketimine Chiral γ-Chloro Ketimine Intermediate Condensation->Ketimine - TiO2, - EtOH Reduction Reductive Cyclization NaBH4 / THF (-40°C) Ketimine->Reduction SulfinylPyrrolidine N-Sulfinyl Pyrrolidine (dr > 95:5) Reduction->SulfinylPyrrolidine - NaCl, - BH3 Deprotection Acidic Deprotection HCl in MeOH SulfinylPyrrolidine->Deprotection Product (S)-2-(2,5-Dimethoxyphenyl) pyrrolidine Deprotection->Product Base Wash

Fig 1: Scalable workflow for this compound via chiral sulfinimine.

Critical Process Parameters (CPP) & Scale-Up FAQs

Q1: Why do we use Ti(OEt)₄ instead of MgSO₄ for the ketimine condensation at the 1 kg scale? A: Causality dictates that solid desiccants like MgSO₄ suffer from poor mass transfer and inconsistent water scavenging in large reactors. Ti(OEt)₄ acts homogeneously as both a Lewis acid to activate the ketone and an irreversible water scavenger, driving the equilibrium forward to >98% conversion.

Q2: Why does the diastereomeric ratio (dr) drop if the reduction temperature exceeds -40°C? A: The facial selectivity of the hydride addition is kinetically controlled by the tert-butyl group's steric bulk[2]. At higher temperatures, the energy difference between the competing diastereomeric transition states narrows, leading to a loss of stereocontrol. Maintaining an internal temperature (


) < -40°C is non-negotiable for preserving a dr > 95:5.

Q3: Can we replace NaBH₄ with LiAlH₄ to accelerate the reductive cyclization? A: Absolutely not. LiAlH₄ is overly aggressive and will prematurely cleave the N-S bond of the sulfinamide auxiliary before the intramolecular cyclization can occur. This results in a complex, unresolvable mixture of racemic primary amines and uncyclized byproducts.

Troubleshooting & Self-Validation Matrix

Every step in API manufacturing must be a self-validating system. Use this matrix to diagnose and correct deviations during scale-up.

Symptom / IssueMechanistic Root CauseSelf-Validating Protocol & Corrective Action
Titanium Emulsion During Workup Ti(OEt)₄ forms a gelatinous, unfilterable TiO₂ network upon standard aqueous quench, trapping the product.Protocol: Do not use a direct water quench. Pour the reaction into a vigorously stirred suspension of Celite and sat. NaHCO₃. Filter through a Celite pad. If the filtrate is cloudy, the bed has cracked; recirculate until crystal clear.
Incomplete Cyclization Competitive reaction of NaBH₄ with moisture, or premature quenching before the alkylation step completes.Protocol: Run an LC-MS In-Process Control (IPC). If the uncyclized γ-chloro amine intermediate is detected, add 0.2 eq of NaBH₄ and warm the reactor to 20°C for 2 hours to drive the intramolecular alkylation to completion.
Low Enantiomeric Excess (<90% ee) Thermal epimerization during reduction or poor initial facial selectivity.Protocol: Do not proceed to acidic deprotection until chiral HPLC confirms the N-sulfinyl pyrrolidine intermediate has a dr > 95:5. If dr is low, perform a recrystallization from hot heptane/EtOAc to upgrade the optical purity.

Optimization Metrics: Reductive Cyclization

The following table summarizes the quantitative scale-up data used to select the optimal conditions for the tandem reduction-alkylation step.

SolventTemp (°C)Hydride SourceYield (%)dr (S,S : R,S)Process Observation
THF -40 NaBH₄ 88 96:4 Homogeneous, optimal stereocontrol.
THF0NaBH₄9282:18Fast conversion, but unacceptable loss of facial selectivity.
DCM-40NaBH₄4588:12Poor NaBH₄ solubility; reaction stalled at 50% conversion.
Toluene-40DIBAL-H6090:10Aggressive reagent caused over-reduction and N-S cleavage.

Standard Operating Procedure (1 kg Pilot Scale)

This methodology is designed with built-in validation checkpoints to ensure process integrity.

Phase 1: Ketimine Condensation
  • Charge: To a 20 L jacketed glass-lined reactor under N₂, charge 4-chloro-1-(2,5-dimethoxyphenyl)butan-1-one (1.0 kg, 4.12 mol), (S)-(-)-tert-butanesulfinamide (0.55 kg, 4.53 mol), and anhydrous THF (8 L).

  • Activate: Add Ti(OEt)₄ (1.88 kg, 8.24 mol) in a steady stream. Heat the jacket to maintain

    
     at 65°C for 18 hours.
    
  • Self-Validation Checkpoint: Sample the mixture for HPLC analysis. Proceed only if the unreacted ketone is <2% AUC.

  • Quench & Filter: Cool to 20°C. Quench by pouring the mixture into a vigorously stirred suspension of Celite (1.5 kg) and saturated aqueous NaHCO₃ (3 L). Filter through a secondary Celite pad and concentrate the clear filtrate in vacuo to yield the crude ketimine.

Phase 2: Diastereoselective Reductive Cyclization
  • Initialize: Dissolve the crude ketimine in anhydrous THF (10 L). Chill the reactor jacket to -50°C.

  • Reduction: Once

    
     reaches -45°C, add NaBH₄ (0.31 kg, 8.24 mol) in 5 equal portions. Critical:  Monitor the thermocouple to ensure 
    
    
    
    never exceeds -40°C during the exothermic addition.
  • Cyclization: Stir at -40°C for 4 hours, then program the jacket to slowly warm to 20°C over 6 hours. This warming phase provides the activation energy required for the intramolecular displacement of the γ-chloride.

  • Self-Validation Checkpoint: Quench with H₂O (1 L), extract with EtOAc, and analyze the organic layer via chiral HPLC. Target dr must be > 95:5.

Phase 3: Deprotection & Isolation
  • Cleavage: Dissolve the validated N-sulfinyl pyrrolidine intermediate in MeOH (5 L). At 0°C, slowly add 4M HCl in dioxane (2 L). Stir for 2 hours.

  • Self-Validation Checkpoint: Run LC-MS to confirm the complete disappearance of the sulfinyl adduct mass (

    
     = 312).
    
  • Isolation: Concentrate the mixture to dryness. Partition the residue between 2M NaOH (aq) and MTBE. Extract, dry over Na₂SO₄, and evaporate to yield the free base this compound as a pale yellow oil.

References

  • Leemans, E.; Mangelinckx, S.; De Kimpe, N. "Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines." Chemical Communications, 2010, 46, 3122-3124. URL:[Link]

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110 (6), 3600-3740. URL:[Link]

  • Palkowitz, M. D. et al. "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." The Journal of Organic Chemistry, 2024, 89 (19). URL:[Link]

Sources

Validation & Comparative

Advanced Spectroscopic Analysis: (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectral Analysis of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine Content Type: Publish Comparison Guide

Executive Summary

Context: this compound is a potent chiral scaffold, structurally related to the 2C-X and NBOMe classes of 5-HT2A receptor agonists. Its pharmacological efficacy is highly stereodependent, with the (S)-enantiomer often exhibiting distinct binding affinities compared to its (R)-counterpart.

The Challenge: Standard achiral 1H NMR spectroscopy cannot distinguish between the (S) and (R) enantiomers. For drug development professionals, verifying the enantiomeric excess (ee) is as critical as verifying the chemical structure.[1]

The Solution: This guide compares the Chiral Solvating Agent (CSA) 1H NMR Method (The "Product" Workflow) against traditional alternatives (Mosher's Acid Derivatization and Chiral HPLC). We demonstrate that for rapid, non-destructive analysis, the CSA method offers a superior balance of speed and resolution.[1]

Technical Deep Dive: The Spectral Fingerprint

Before assessing purity, the baseline structural identity must be confirmed.[1] The following data represents the characteristic 1H NMR profile of the free base in CDCl₃ (600 MHz).

Characteristic Resonances (Achiral Conditions)
MoietyProton LabelShift (δ, ppm)MultiplicityIntegralStructural Insight
Aromatic Ar-H3, H4, H66.70 – 6.95Multiplet3H1,2,4-substitution pattern characteristic of the 2,5-dimethoxy ring.
Methoxy -OCH₃ (x2)3.75 – 3.80Singlets6HDistinct sharp singlets; diagnostic of the dimethoxy substitution.
Chiral Center H2 (Benzylic) 4.15 – 4.25 dd / t 1H Critical diagnostic peak. Shift varies significantly between Free Base vs. HCl salt.[1]
Ring H5 (α-N)2.90 – 3.15Multiplet2HDeshielded due to proximity to Nitrogen.
Ring H3, H41.60 – 2.20Multiplets4HComplex coupling patterns typical of the pyrrolidine ring.[1]
Amine -NH1.80 – 2.50Broad s1HExchangeable; shift is concentration/solvent dependent.[1]

Critical Note on Salt Forms: The HCl salt of this compound will show a significant downfield shift of the H2 proton (to ~4.5–4.7 ppm) and the H5 protons due to the protonated nitrogen's inductive effect. Ensure the sample form (Free Base vs. Salt) is known before analysis.

Comparative Performance: Enantiomeric Purity Analysis

This section compares three methodologies for determining the stereochemical purity of this compound.

Method A: The "Product" Workflow (Chiral Solvating Agents - CSAs)

Agent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol [(R)-TFAE] or (R)-BINOL. Mechanism: Formation of transient diastereomeric complexes via hydrogen bonding.[1]

Method B: Chiral Derivatization (Mosher's Method)

Agent: (R)- and (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl). Mechanism: Covalent bond formation to create stable diastereomers.[1]

Method C: Chiral HPLC

Column: Chiralpak AD-H or OD-H. Mechanism: Physical separation on a chiral stationary phase.[1]

Performance Matrix
FeatureMethod A: CSA NMR (Recommended) Method B: Mosher's DerivatizationMethod C: Chiral HPLC
Sample Prep Time < 5 Minutes (Mix & Measure)> 2 Hours (Reaction + Workup)30 Mins (Equilibration)
Sample Recovery 100% (Non-destructive)0% (Chemical modification)100% (If Prep-LC used)
Resolution (Δδ) Moderate (0.02 – 0.1 ppm)High (> 0.1 ppm)Excellent (Baseline separation)
Cost Per Run Low (Reagent reusable/cheap)High (Expensive reagents)Moderate (Solvents/Columns)
Throughput HighLowMedium
Why Choose the CSA Method?

For this compound, the secondary amine and the ether oxygens provide excellent "handles" for hydrogen bonding with CSAs like (R)-TFAE.

  • Causality: The distinct spatial arrangement of the methoxy groups in the (S) vs (R) enantiomer creates a different magnetic environment when complexed with the bulky Anthryl group of the CSA. This induces a "split" in the Methoxyl signals (~3.8 ppm), allowing for rapid integration and ee calculation without a chemical reaction.[1]

Experimental Protocols

Protocol 1: Standard Purity Assessment (Achiral)
  • Preparation: Dissolve 5 mg of this compound in 0.6 mL of CDCl₃ (neutralized with basic alumina to prevent salt formation if using free base).

  • Acquisition:

    • Pulse Sequence: zg30 (standard 1H).[1]

    • Scans: 16 (sufficient for >95% purity check).

    • Relaxation Delay (D1): 1.0 s.[1]

  • Validation: Verify the integration ratio of Aromatic (3H) : Methoxy (6H). A deviation >5% indicates impurity or salt formation.[1]

Protocol 2: Enantiomeric Excess Determination (CSA Method)

This protocol validates the "Product" performance.[2]

  • Baseline Scan: Acquire a standard spectrum of the analyte (approx. 10 mM) in CDCl₃.[1]

  • Titration Step 1: Add 1.0 equivalent of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol . Shake well.

  • Observation: Acquire spectrum. Focus on the Methoxy singlets (3.7-3.8 ppm) and the H2 methine (~4.2 ppm).

  • Optimization: If splitting is insufficient, add CSA in 0.5 eq increments (up to 4.0 eq) until baseline resolution of the enantiomeric signals is achieved.

  • Calculation:

    
    [3]
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing this compound, ensuring scientific rigor and resource efficiency.

AnalysisWorkflow Start Sample: this compound SolubilityCheck Solubility Check (CDCl3 vs DMSO-d6) Start->SolubilityCheck AchiralNMR Standard 1H NMR (600 MHz) Confirm Structure & Chemical Purity SolubilityCheck->AchiralNMR PurityDecision Is Chemical Purity >95%? AchiralNMR->PurityDecision Purify Recrystallize / Column Chromatography PurityDecision->Purify No ChiralAnalysis Select Chiral Method PurityDecision->ChiralAnalysis Yes Purify->AchiralNMR CSA_Method Method A: CSA Addition (R)-TFAE Titration ChiralAnalysis->CSA_Method Rapid/Non-Destructive Mosher_Method Method B: Mosher Derivatization (If CSA fails) ChiralAnalysis->Mosher_Method Absolute Config Required SplitObserved Observe Signal Splitting (OMe or H2 protons) CSA_Method->SplitObserved Mosher_Method->SplitObserved CalcEE Calculate Enantiomeric Excess (ee) SplitObserved->CalcEE

Caption: Decision matrix for the structural and stereochemical validation of 2-arylpyrrolidines.

References

  • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1] (Contextual grounding for CSA methodology).

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1] (Authoritative source for Mosher's method mechanics).[1]

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary for (S)-2-(Methoxymethyl)pyrrolidine (Structural Analog). Retrieved from [Link]

Sources

Comparing potency of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine vs 2C-B

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between the established psychedelic standard 2C-B and the conformationally restricted analogue (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine .

The analysis is grounded in Structure-Activity Relationships (SAR) of serotonin 5-HT2A receptor agonists, referencing the work of Nichols, Kristensen, and Shulgin.

Executive Summary: The Potency Gap

The core distinction between these two compounds lies in the pharmacophore spacer length and conformational flexibility .

  • 2C-B (2,5-dimethoxy-4-bromophenethylamine): A highly potent, high-efficacy partial agonist at the 5-HT2A receptor. Its ethylamine side chain (2-carbon spacer) allows for optimal ionic interaction with the conserved Aspartate residue (Asp3.32) in the receptor binding pocket.

  • This compound: This compound represents a rigidified benzylamine analogue (1-carbon spacer equivalent), not a phenethylamine.

    • Verdict: Based on established SAR, this compound exhibits negligible to non-existent potency as a 5-HT2A agonist compared to 2C-B. The shortening of the alkyl chain from two carbons (ethyl) to one carbon (the C2 of the pyrrolidine ring) disrupts the critical binding geometry required for receptor activation.

    • Note: The structurally related 3-phenylpyrrolidine analogue (e.g., 2C-B-PYR ) retains the 2-carbon spacing and is a potent agonist. Researchers often confuse the 2-isomer (inactive/weak) with the 3-isomer (active).

Molecular Architecture & SAR Analysis

The following diagram illustrates the structural divergence that dictates the massive potency difference.

G cluster_0 Critical SAR Determinants C2B 2C-B (Reference Standard) Spacer: Ethyl (2C) 4-Sub: Bromo Receptor 5-HT2A Receptor (Asp3.32 Interaction) C2B->Receptor Optimal Binding Ki ~1-5 nM Target (S)-2-(2,5-Dimethoxyphenyl) pyrrolidine Spacer: Methine (1C) 4-Sub: Hydrogen Target->Receptor Steric Mismatch Chain too short ActiveAnalog 2C-B-PYR (3-Phenylpyrrolidine) Spacer: Ethyl Equivalent 4-Sub: Bromo ActiveAnalog->Receptor Rigidified Agonist Maintains Pharmacophore

Figure 1: Structural comparison highlighting the critical chain-length deficiency in the 2-phenylpyrrolidine target compared to 2C-B.

Key SAR Failures of the Target
  • Chain Shortening: The 5-HT2A receptor requires a distance of approximately 5.1 Å between the aromatic centroid and the basic nitrogen. 2C-B satisfies this (ethylamine).[1][2] The target compound, being a 2-substituted pyrrolidine, effectively acts as a rigid benzylamine , shortening this distance to ~3.8 Å, which is insufficient for receptor activation.

  • Lack of 4-Substitution: 2C-B possesses a bromine atom at the 4-position, a lipophilic moiety crucial for high-affinity binding in the hydrophobic pocket (residues Val156, Leu229). The target compound lacks this substituent (H-atom only), which typically reduces affinity by 10-50 fold even in optimal scaffolds (e.g., 2C-H vs 2C-B).

Comparative Pharmacological Profile

The data below contrasts the established values of 2C-B with the predicted/observed values of the target and its active isomer (2C-B-PYR) to provide context.

Feature2C-B (Benchmark)(S)-2-(2,5-DM-Phenyl)pyrrolidine 2C-B-PYR (Active Reference)
Class PhenethylamineRigid BenzylamineRigid Phenethylamine
5-HT2A Affinity (

)
1.0 – 5.0 nM [1]> 1,000 nM (Predicted/Inactive)~10 – 40 nM [2]
Functional Potency (

)
0.6 – 2.0 nM [3]Inactive (No functional response)~5 nM [2]
Efficacy (

)
80–100% (Full/Partial)0% (Likely Antagonist/Inactive)~85%
Selectivity (2A vs 2C) ModerateN/AHigh
Metabolic Stability Moderate (MAO vulnerable)High (Cyclic amine protection)High

Note: Data for the specific target is inferred from the general inactivity of 2,5-dimethoxybenzylamines in hallucinogenic assays. The "Active Reference" (2C-B-PYR) is included to show that pyrrolidine rigidification works ONLY when the phenyl ring is at the 3-position.

Experimental Protocol: Calcium Flux Assay

To experimentally verify the inactivity of this compound against 2C-B, a Calcium Mobilization Assay using FLIPR (Fluorometric Imaging Plate Reader) is the industry standard. This protocol validates functional agonism (Gq-protein coupling).

Workflow Visualization

G Cells HEK-293 Cells (Stable 5-HT2A Expression) Dye Load Calcium Dye (Fluo-4 AM, 1 hr @ 37°C) Cells->Dye Basal Measure Basal Fluorescence (F0) Dye->Basal Inject Inject Ligand (2C-B or Target) Range: 0.1 nM - 10 µM Basal->Inject Response Record Ca2+ Release (RFU vs Time) Inject->Response Analysis Calculate EC50 (Sigmoidal Dose-Response) Response->Analysis

Figure 2: Workflow for determining functional potency (EC50) via intracellular calcium release.

Step-by-Step Methodology
  • Cell Preparation:

    • Use HEK-293 cells stably transfected with the human 5-HT2A receptor (non-edited isoform).

    • Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate overnight.

  • Dye Loading (Critical Step):

    • Remove media and wash with assay buffer (HBSS + 20 mM HEPES, pH 7.4).

    • Incubate cells with Fluo-4 AM (calcium indicator) containing 2.5 mM probenecid (to inhibit dye extrusion) for 60 minutes at 37°C.

  • Ligand Preparation:

    • Prepare 10 mM stock solutions of 2C-B (Control) and This compound in DMSO.

    • Perform serial dilutions (1:10) in assay buffer to generate a concentration range from

      
       M to 
      
      
      
      M.
  • Data Acquisition:

    • Transfer plates to the FLIPR or FlexStation instrument.

    • Record baseline fluorescence (

      
      ) for 20 seconds.
      
    • Inject ligand automatically.

    • Record peak fluorescence (

      
      ) for 120 seconds.
      
  • Analysis:

    • Normalize data:

      
      .
      
    • Fit data to a four-parameter logistic equation to derive

      
      .
      

Scientific Conclusion

The comparison between This compound and 2C-B is a demonstration of the strict geometric requirements of the 5-HT2A receptor.

  • 2C-B remains the superior agonist due to the optimal ethyl spacer and the lipophilic 4-bromo substituent.

  • The Pyrrolidine Target fails as a psychedelic mimetic because the 2-position attachment creates a benzylamine scaffold, which is too short to bridge the binding pocket's aromatic and ionic sites.

Recommendation for Researchers: If the goal is to study rigid analogues of 2C-B, shift focus to 3-(4-bromo-2,5-dimethoxyphenyl)pyrrolidine (2C-B-PYR) or TCB-2 (benzocyclobutene analogue), as these successfully lock the bioactive conformation without sacrificing the necessary pharmacophore length.

References

  • Nelson, D. L., et al. (1999).[3] "Structure-activity relationships for the binding of phenylalkylamines to 5-HT2A, 5-HT2B, and 5-HT2C receptors." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Rørsted, E. M., et al. (2024).[4][5][6] "Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists." Journal of Medicinal Chemistry. Link[4]

  • Villalobos, C. A., et al. (2004). "5-HT2A receptor modulation of calcium signaling in prefrontal cortex." Neuropharmacology. Link

  • Nichols, D. E. (2016). "Psychedelics."[4][5][6][7][8][9] Pharmacological Reviews. Link

  • McLean, T. H., et al. (2006). "1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues." Journal of Medicinal Chemistry. Link

Sources

Crystal Structure Determination of Chiral APIs: A Comparative Guide for (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute configuration of chiral active pharmaceutical ingredients (APIs) is a non-negotiable regulatory requirement and a critical step in pharmacological profiling. Enantiomers can exhibit vastly different pharmacodynamic and pharmacokinetic properties, making stereochemical validation essential.

For (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine HCl , a chiral secondary amine salt, the presence of the chloride counterion provides a distinct crystallographic advantage. This guide objectively compares the three primary analytical methodologies used for crystal structure and absolute configuration determination—Single-Crystal X-Ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-Ray Diffraction (PXRD)—and provides a field-proven experimental workflow.

The Causality of Experimental Choices: Why the Hydrochloride Salt?

Before comparing instrumentation, it is crucial to understand the chemistry of the sample. While the free base of 2-(2,5-Dimethoxyphenyl)pyrrolidine is an oil or low-melting solid at room temperature, converting it to the hydrochloride (HCl) salt achieves two critical objectives:

  • Crystallinity & Stability: The ionic lattice significantly increases the melting point and thermodynamic stability, facilitating the growth of highly ordered crystals[1][2].

  • Anomalous Dispersion (The Heavy Atom Effect): In X-ray crystallography, absolute configuration is determined by measuring differences in the intensities of Friedel pairs (Bijvoet differences) caused by resonant scattering. Carbon, nitrogen, and oxygen are "light" atoms that produce negligible anomalous scattering. The chloride ion (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) acts as a "heavy" anomalous scatterer, particularly when irradiated with specific X-ray wavelengths, enabling the precise calculation of the Flack parameter[3].
    

Methodology Comparison: SCXRD vs. MicroED vs. PXRD

As a Senior Application Scientist, I evaluate these techniques based on sample requirements, resolution limits, and their inherent ability to unambiguously assign absolute stereochemistry.

Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard

SCXRD remains the most trusted method for absolute configuration. By utilizing Copper Kα radiation (


 Å)  rather than Molybdenum Kα (

Å), the anomalous scattering cross-section of the chlorine atom is maximized. A successful SCXRD experiment will yield a Flack parameter near

with a standard uncertainty (esd) of

, definitively confirming the (S)-configuration[3].
Microcrystal Electron Diffraction (MicroED): The Emerging Alternative

MicroED utilizes a transmission electron microscope (TEM) to diffract electrons rather than X-rays. Electrons interact with matter much more strongly than X-rays, allowing for data collection from sub-micron powders that are orders of magnitude too small for SCXRD[4][5]. The Catch: Historically, kinematical refinement of MicroED data lacked the differentiation power to assign absolute structure based solely on measured intensities[5]. However, recent breakthroughs have shown that absolute configuration can be unambiguously assigned in MicroED by applying computationally intensive dynamical refinement to the diffraction data[6].

Powder X-Ray Diffraction (PXRD) with Rietveld Refinement

PXRD is a bulk technique. While it is excellent for confirming phase purity and identifying polymorphs, it cannot determine absolute configuration de novo without an internal chiral reference or extensive Crystal Structure Prediction (CSP) modeling. It is best used as a secondary validation tool to ensure the bulk batch matches the single crystal.

Comparative Performance Data
ParameterSCXRD (Cu Kα)MicroED (Dynamical)PXRD (Rietveld)
Minimum Sample Size

µm
Sub-micron (

µm)

mg (Bulk powder)
Absolute Configuration Direct (Flack Parameter)Direct (Dynamical Refinement)Indirect (Requires chiral reference)
Data Collection Time 2 – 12 Hours

Minutes
10 – 60 Minutes
Resolution Limit

Å

Å

Å (Overlapped peaks)
Primary Limitation Requires growing large, flawless single crystalsComplex dynamical refinement required for chiralityCannot determine de novo chirality

Mechanistic Workflow & Decision Matrix

The following diagram illustrates the logical decision-making process for determining the absolute configuration of this compound HCl based on available sample morphology.

Workflow Start Chiral API: This compound HCl Decision Crystal Size Available? Start->Decision SCXRD Single-Crystal XRD (>10 μm crystals) Decision->SCXRD Yes MicroED MicroED (Sub-micron powders) Decision->MicroED No CuKa Cu Kα Radiation Anomalous Dispersion (Cl⁻) SCXRD->CuKa DynRef Dynamical Refinement (Electron Diffraction) MicroED->DynRef Flack Flack Parameter ≈ 0 (esd < 0.1) Absolute (S)-Configuration Confirmed CuKa->Flack DynRef->Flack

Decision matrix and workflow for determining the absolute configuration of chiral hydrochloride salts.

Experimental Protocol: SCXRD Absolute Structure Determination

Because SCXRD provides the highest confidence for absolute stereochemistry, the following self-validating protocol details the exact parameters required to isolate and confirm the (S)-configuration of 2-(2,5-Dimethoxyphenyl)pyrrolidine HCl.

Phase 1: Controlled Crystallization (Vapor Diffusion)

Causality: Vapor diffusion promotes slow, highly ordered lattice packing, minimizing crystal twinning and defects which can artificially skew the Flack parameter.

  • Dissolve 10 mg of this compound HCl in 0.5 mL of high-purity Methanol (solvent) in a 2 mL inner vial.

  • Place the inner vial (uncapped) into a 10 mL outer vial containing 3 mL of Diethyl Ether (anti-solvent).

  • Seal the outer vial tightly and incubate at 4°C for 3–5 days.

  • Harvest a colorless, block-shaped single crystal (ideal dimensions:

    
     mm).
    
Phase 2: Data Collection

Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), increasing high-angle diffraction intensity and overall resolution.

  • Coat the selected crystal in paratone oil and mount it on a micro-mesh loop.

  • Transfer immediately to the diffractometer equipped with a cryostream set to 100 K .

  • Critical Parameter: Ensure the X-ray source is set to Cu Kα radiation (

    
     Å) . Do not use Mo Kα, as the anomalous signal from the chloride ion will be too weak to yield a reliable Flack parameter[3].
    
  • Collect a full sphere of data to ensure high redundancy of Friedel pairs. A redundancy of

    
     is highly recommended for chiral resolution.
    
Phase 3: Structure Solution & Self-Validation
  • Integrate the data and apply an empirical absorption correction (e.g., SADABS).

  • Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (e.g., SHELXL).
    
  • Refine all non-hydrogen atoms anisotropically.

  • Validation Check: Examine the Flack parameter (

    
    ).
    
    • A value of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (with an esd 
      
      
      
      ) confirms the absolute structure is correct as modeled (the S-enantiomer)[3].
    • A value of

      
       indicates the crystal is the inverted R-enantiomer (apply the INVERT command and re-refine).
      
    • A value near

      
       indicates racemic twinning or a racemic mixture.
      

Strategic Recommendations

For drug development professionals working with chiral pyrrolidine derivatives:

  • Prioritize SCXRD with Cu Kα radiation if you can grow crystals larger than 10 µm. The presence of the HCl salt makes this the path of least resistance for regulatory submissions.

  • Pivot to MicroED if your compound stubbornly crashes out as a microcrystalline powder. Ensure your crystallography partner is capable of performing dynamical refinement, as standard kinematical refinement will not suffice for assigning absolute configuration without a chiral reference[5][6].

  • Use PXRD strictly for batch-to-batch consistency checks after the absolute configuration has been anchored by one of the primary 3D diffraction techniques.

References

  • Wang, B., Bruhn, J. F., Weldeab, A., Wilson, T. S., McGilvray, P. T., Mashore, M., Song, Q., Scapin, G., & Lin, Y. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications, 58, 4711-4714. Royal Society of Chemistry.[Link]

  • Wang, B. (2023). Absolute Configuration Determination of Small Molecules with Microed. Acta Crystallographica Section A: Foundations and Advances, A79, a171. International Union of Crystallography. [Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259. International Union of Crystallography.[Link]

  • Macintyre, L., et al. (2021). Memorial Issue Dedicated to Dr. Howard D. Flack. Chemistry, 3, 818–820. MDPI.[Link]

  • Kolanos, R., et al. (2013). Chiral resolution and absolute configuration of the enantiomers of the psychoactive “designer drug” 3,4-methylenedioxypyrovalerone. ACS Chemical Neuroscience, 4(12), 1524-1529.[Link]

  • Crich, D., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-hydroxy-L-proline. ChemRxiv.[Link]

Sources

Comparative Guide: Validating Enantiomeric Purity of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To define the optimal methodology for validating the enantiomeric excess (


) and absolute configuration of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine (2,5-DMPP).

The Challenge: 2,5-DMPP is a rigidified analog of phenethylamine psychotropics. Its secondary amine functionality and electron-rich aromatic ring create specific challenges:

  • Amine Tailing: The basic nitrogen interacts with residual silanols on HPLC columns, requiring specific mobile phase modifiers.

  • Conformational Locking: As a cyclic amine, it exhibits distinct rotameric populations when derivatized, complicating NMR analysis if not carefully controlled.

Recommendation:

  • For Routine QC: Direct Chiral HPLC using Amylose-based stationary phases (e.g., Chiralpak AD-H) under normal phase conditions with diethylamine (DEA) additive.

  • For Absolute Configuration Assignment: Mosher’s Amide Derivatization followed by

    
    H-NMR analysis, leveraging the rigid pyrrolidine ring for high-confidence shielding/deshielding analysis.
    

Decision Matrix: Selecting the Validation Method

The choice of method depends on the stage of development. Use the following logic flow to select the appropriate protocol.

ValidationLogic Start Validation Requirement IsKnown Is the Reference Standard Available? Start->IsKnown RoutineQC Routine Purity Check (QC) IsKnown->RoutineQC Yes AbsConfig First-Time Characterization IsKnown->AbsConfig No HPLC Method A: Direct Chiral HPLC (Amylose-tris-3,5-dimethylphenylcarbamate) RoutineQC->HPLC High Throughput Polarimetry Method C: Polarimetry (Screening Only) RoutineQC->Polarimetry Rough Estimate AbsConfig->HPLC If Racemate Available Mosher Method B: Mosher's Amide NMR ((R)-MTPA-Cl Derivatization) AbsConfig->Mosher Definitive Stereochem

Figure 1: Decision matrix for selecting the appropriate enantiomeric validation technique.

Method A: Direct Chiral HPLC (The Gold Standard)

Direct separation on polysaccharide-based chiral stationary phases (CSPs) is the industry standard for 2-arylpyrrolidines due to the "three-point interaction" mechanism (H-bonding,


-

interactions, and steric inclusion).
Mechanism of Separation

The 2,5-dimethoxyphenyl moiety acts as a


-donor, interacting with the 

-accepting carbamate groups on the CSP. The pyrrolidine nitrogen provides a hydrogen bonding site. The amylose helical structure creates a chiral cavity that discriminates between the (S) and (R) spatial arrangements.
Experimental Protocol

Column Selection: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) is preferred over Cellulose (OD-H) for this specific steric bulk, though OD-H is a valid secondary option.

Standard Operating Procedure (SOP):

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).

    • Solvent B: Isopropanol (IPA).

    • Modifier: Diethylamine (DEA) or Triethylamine (TEA). Crucial Step: Add 0.1% v/v DEA to the total mobile phase to mask silanol activity and ensure sharp peaks.

    • Ratio: Start with Hexane:IPA:DEA (90:10:0.1).

  • Sample Preparation:

    • Dissolve 1 mg of (S)-2,5-DMPP in 1 mL of Mobile Phase.

    • Filter through a 0.45 µm PTFE syringe filter.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C (Lowering to 10°C can improve resolution

      
       if separation is partial).
      
    • Detection: UV at 280 nm (targets the electron-rich aromatic ring) or 254 nm.

Data Interpretation[2]
  • Selectivity (

    
    ):  Should be 
    
    
    
    .
  • Resolution (

    
    ):  A value of 
    
    
    
    indicates baseline separation.
  • Elution Order: typically, the (S)-enantiomer elutes second on AD-H columns in normal phase, but this must be confirmed with a known standard or Mosher's analysis.

Method B: Chiral Derivatization (Mosher's Method)

When a reference standard is unavailable, or to prove absolute configuration, derivatization with


-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl) is required.
The Principle (Anisotropic Shielding)

Reacting the secondary amine with (R)-(-)-MTPA-Cl yields diastereomeric amides. The phenyl group of the MTPA auxiliary will shield protons on either the cis or trans side of the pyrrolidine ring depending on the configuration.

Experimental Workflow

MoshersWorkflow Sample (S)-2,5-DMPP (Free Base) Reaction Acylation (DCM, 0°C to RT, 4h) Sample->Reaction Reagent (R)-(-)-MTPA-Cl + Pyridine Reagent->Reaction Workup Aq. Workup & Silica Purification Reaction->Workup NMR 1H-NMR / 19F-NMR (CDCl3) Workup->NMR

Figure 2: Workflow for Mosher's Amide synthesis and analysis.

Protocol:

  • Reaction: In a dry vial, dissolve 10 mg of the amine in 0.5 mL dry

    
    . Add 3.0 eq. of pyridine and 1.2 eq. of (R)-(-)-MTPA-Cl. Stir for 4 hours.
    
  • Purification: Quench with dilute HCl (to remove pyridine), extract with DCM, and pass through a short silica plug to remove excess acid.

  • Analysis: Acquire

    
    H-NMR (500 MHz+ recommended). Focus on the -OMe  signal of the MTPA group and the C2-H  (methine) of the pyrrolidine.
    
Diagnostic Signals

In the (S,R)-diastereomer (S-amine, R-acid), the MTPA phenyl group typically shields the protons cis to it on the pyrrolidine ring. Compare the chemical shifts (


) of the methoxy group:
  • Diastereomer A (S-amine):

    
     typically ~3.40 - 3.50 ppm.
    
  • Diastereomer B (R-amine):

    
     distinct shift (often 
    
    
    
    ppm).
  • 19F-NMR: The

    
     group provides a singlet that is highly sensitive to the chiral environment, often separated by >0.2 ppm between diastereomers.
    

Comparative Data Summary

FeatureMethod A: Chiral HPLCMethod B: Mosher's NMRMethod C: Polarimetry
Primary Use Routine QC, % ee quantificationAbsolute Configuration AssignmentQuick Screening
Accuracy High (>99.9% precision)High (Visual/Structural proof)Low (Prone to solvent/temp errors)
Time Required 30 mins (once method developed)4-6 Hours (Synthesis + NMR)5 mins
Sample Destructive? No (Recoverable)Yes (Derivatized)No
Limit of Detection < 0.1% impurity~1-2% impurity~5-10% impurity
Cost per Run Low (Solvents)High (Deuterated solvents, Reagents)Negligible

References

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in carboxylic acid derivatives of alpha-methylbenzylamine. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2] Nature Protocols, 2, 2451–2458. Link[2]

  • BenchChem. (2025).[1] Comparative Guide to Chiral HPLC Methods for 2-Arylpyrrolidines. Link

  • Sigma-Aldrich. (n.d.).[3] Chiral HPLC Column Selection Guide. Link

Sources

Definitive Guide: Absolute Configuration of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise determination of absolute configuration (AC) for (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine is critical in drug development. As a rigidified analog of phenethylamines (structurally related to the 2C-x family), the enantiomers of this compound likely exhibit distinct pharmacodynamic profiles at 5-HT


 and 5-HT

receptors.

While (S)-proline is a common chiral pool precursor suggesting an (S)-configuration, synthetic routes involving asymmetric hydrogenation of pyrroles or radical cyclizations can lead to ambiguity. This guide objectively compares three validation methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , Mosher’s Amide Analysis (NMR) , and Electronic Circular Dichroism (ECD) .

Recommendation:

  • Primary Standard: SC-XRD of the hydrobromide salt or

    
    -bromobenzamide derivative.
    
  • Rapid Validation:

    
    H NMR analysis of Mosher's amides (MTPA).
    

Methodological Comparison

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: Gold Standard (Absolute Proof)

For light-atom molecules like 2-(2,5-dimethoxyphenyl)pyrrolidine (


), direct determination of AC via anomalous scattering is difficult using standard Mo-K

radiation because the Flack parameter error will be high.
  • The Protocol: You must introduce a "heavy atom" (Z > Si) to serve as an anomalous scattering center.

  • The Fix: Crystallize as the Hydrobromide (HBr) salt or derivatize the secondary amine with

    
    -bromobenzoyl chloride .
    
  • Success Metric: A Flack parameter (

    
    ) near 
    
    
    
    (e.g.,
    
    
    ) confirms the model; near
    
    
    indicates the inverted structure.
Method B: NMR with Chiral Derivatizing Agents (Mosher's Method)

Status: High Reliability, Solution-Phase

This method relies on the magnetic anisotropy of the phenyl ring in


-methoxy-

-trifluoromethylphenylacetic acid (MTPA). By reacting the secondary amine of the pyrrolidine with both (

)- and (

)-MTPA chloride, you create diastereomers with distinct chemical shifts.
  • Mechanism: The MTPA phenyl group shields protons on one side of the pyrrolidine ring relative to the other, depending on the configuration.

  • Critical Requirement: The sample must be chemically pure (>95%) to avoid overlapping impurity peaks in the crowded aliphatic region.

Method C: Electronic Circular Dichroism (ECD)

Status: Non-Destructive, Reference-Dependent

Since the molecule contains a distinct chromophore (the 2,5-dimethoxyphenyl ring) adjacent to the chiral center, it will exhibit a strong Cotton effect (CE).

  • The Workflow: Compare the experimental ECD spectrum (200–300 nm) with a Time-Dependent Density Functional Theory (TD-DFT) calculated spectrum.

  • Limitation: Requires access to quantum chemical software (Gaussian/ORCA) and is sensitive to conformational flexibility of the methoxy groups.

Comparative Data Analysis

FeatureMethod A: SC-XRD (Heavy Atom)Method B: Mosher's NMRMethod C: ECD / TD-DFT
Confidence Level Absolute (100%) High (95-99%)High (90-95%)
Sample Required 5–20 mg (Single Crystal)2–5 mg (Destructive)< 1 mg (Recoverable)
Time to Result 2–7 Days (Crystal growth)4–6 Hours24 Hours (Computation)
Cost High (Instrument/Service)Low (Reagents)Medium (Software/Time)
Primary Risk Failure to crystallizeImpurities obscuring peaksIncorrect conformer model

Decision Matrix & Workflow

The following diagram outlines the logical decision path for selecting the appropriate method based on sample state and purity.

G Start Sample: this compound IsSolid Is the sample a crystalline solid? Start->IsSolid HeavyAtom Does it contain a heavy atom? (e.g., HBr salt, I-derivative) IsSolid->HeavyAtom Yes PurityCheck Is Chemical Purity >95%? IsSolid->PurityCheck No (Oil/Amorphous) XRD METHOD A: SC-XRD (Gold Standard) HeavyAtom->XRD Yes Derivatize Derivatize: Form p-bromobenzamide or HBr Salt HeavyAtom->Derivatize No Derivatize->XRD Recrystallize PurityCheck->Start No (Purify first) Mosher METHOD B: Mosher's NMR (Rapid, Solution Phase) PurityCheck->Mosher Yes ECD METHOD C: ECD + TD-DFT (Non-destructive) PurityCheck->ECD Yes (Low quantity)

Figure 1: Decision matrix for absolute configuration determination. SC-XRD is prioritized for solids; Mosher's method is preferred for oils/solutions.

Detailed Experimental Protocols

Protocol A: Modified Mosher's Method (Recommended for Oils)

This protocol is adapted specifically for secondary amines like pyrrolidines.

Reagents:

  • (

    
    )-(-)-
    
    
    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride [(
    
    
    )-MTPA-Cl]
  • (

    
    )-(+)-
    
    
    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride [(
    
    
    )-MTPA-Cl]
  • Pyridine-

    
     (or CDCl
    
    
    
    with dry pyridine)

Step-by-Step:

  • Preparation: Divide 10 mg of the amine into two NMR tubes.

  • Reaction:

    • Tube 1: Add 15

      
      L of (
      
      
      
      )-MTPA-Cl and 0.5 mL pyridine-
      
      
      .
    • Tube 2: Add 15

      
      L of (
      
      
      
      )-MTPA-Cl and 0.5 mL pyridine-
      
      
      .
  • Incubation: Shake at room temperature for 10–15 minutes. The reaction is usually instantaneous for secondary amines.

  • Measurement: Acquire

    
    H NMR spectra (min 400 MHz) for both samples.
    
  • Analysis (

    
    ): 
    
    • Calculate

      
      .[1][2][3]
      
    • Note: Be careful with nomenclature. The (

      
      )-acid chloride yields the (
      
      
      
      )-amide according to CIP priority rules change, but standard notation often refers to the acid configuration used. Ensure you track which reagent was used.
    • Interpretation: For 2-substituted pyrrolidines, if the C2-H proton has a positive

      
       and the C3-H protons have a negative 
      
      
      
      (or vice versa), map this to the Mosher model to confirm the spatial arrangement.
Protocol B: Heavy-Atom Derivatization for XRD

If the hydrochloride salt yields poor crystals or high Flack parameters:

  • Free Basing: Dissolve 50 mg of the amine salt in water; basify with 1M NaOH; extract into DCM; dry over Na

    
    SO
    
    
    
    .
  • Acylation: To the DCM solution, add 1.1 eq of 4-bromobenzoyl chloride and 1.5 eq of triethylamine.

  • Workup: Stir 1 hour. Wash with 1M HCl, then NaHCO

    
    . Evaporate solvent.
    
  • Crystallization: Dissolve the crude amide in minimal hot ethanol. Add water dropwise until turbid. Cool slowly to 4°C.

  • Result: The resulting crystal contains a bromine atom (

    
    ), ensuring strong anomalous scattering for unambiguous assignment.
    

Mechanistic Visualization: Mosher's Model[3]

The following diagram illustrates how the magnetic anisotropy of the MTPA phenyl ring leads to the chemical shift differences (


) used in Method B.

Mosher Reagents Amine + (R)-MTPA-Cl Diastereomer (S)-MTPA Amide Formed Reagents->Diastereomer Conformation Preferred Conformation (MTPA Phenyl eclipses C=O) Diastereomer->Conformation Shielding Phenyl Ring Shielding Cone Conformation->Shielding Shift Upfield Shift (Lower ppm) for protons 'above' ring Shielding->Shift Affects specific side of pyrrolidine

Figure 2: Mechanistic flow of Mosher's analysis. The phenyl ring of the auxiliary creates a shielding cone that shifts proximal protons upfield.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4] Nature Protocols, 2(10), 2451–2458.[4] [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. [Link]

  • Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 5(3), 243–249. (Provides analogous resolution methods for phenyl-N-heterocycles). [Link]

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using VCD Spectroscopy.[5] Chirality, 20(5), 643-663. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Deconstruction and Risk Assessment

The foundation of any safety protocol is a thorough hazard assessment. Lacking a dedicated SDS for our target compound, we will infer its toxicological and physical hazards by examining its constituent parts. This approach is a cornerstone of laboratory safety, ensuring that we err on the side of caution.

(A) The Pyrrolidine Core: Corrosive and Flammable

The pyrrolidine backbone is a well-characterized cyclic secondary amine. Safety data for the parent compound, pyrrolidine, reveals significant hazards that we must assume are conferred to our derivative.

  • Severe Corrosivity: Pyrrolidine is known to cause severe skin burns and eye damage.[1] Amines can be highly caustic, leading to rapid tissue damage upon contact.

  • Acute Toxicity: It is harmful if swallowed or inhaled.[1][2]

  • Flammability: Pyrrolidine is a highly flammable liquid and vapor, with a low flash point.[2]

  • Respiratory Irritation: Vapors are extremely destructive to the mucous membranes and upper respiratory tract.[1]

(B) The 2,5-Dimethoxyphenyl Substituent: High Acute and Chronic Toxicity

The aromatic portion of the molecule, the 2,5-dimethoxyphenyl group, adds a distinct and serious set of hazards. Analysis of structurally similar compounds, such as 2,5-dimethoxyaniline, is critical.

  • High Acute Toxicity: 2,5-dimethoxyaniline is classified as toxic if swallowed, toxic in contact with skin, and in some cases, fatal if inhaled.[3][4] This suggests a high potential for systemic toxicity through multiple exposure routes.

  • Potential for Organ Damage: Some aromatic amines may cause organ damage through prolonged or repeated exposure.[4]

  • Suspected Carcinogenicity: 2,5-dimethoxyaniline is suspected of causing cancer.[4] While not confirmed for our specific molecule, this possibility necessitates stringent handling protocols to minimize exposure.

Synthesized Hazard Profile:

Based on this analysis, we must treat (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine as a substance that is corrosive, flammable, and possesses high acute and potential chronic toxicity . The following table summarizes the anticipated hazards and the rationale for our PPE recommendations.

Hazard CategoryAnticipated Risk for this compoundRationale
Acute Toxicity (Oral, Dermal, Inhalation) High Based on data for 2,5-dimethoxyaniline, which is toxic via all routes.[3][4] The pyrrolidine base is also harmful.[1]
Skin Corrosion/Irritation High (Corrosive) The basic nitrogen of the pyrrolidine ring is known to cause severe skin burns.[1][2]
Serious Eye Damage/Irritation High (Causes Burns) Pyrrolidine causes severe eye damage.[1] This is a common property of amines.
Flammability Moderate to High The parent pyrrolidine is highly flammable.[2] The risk should be assumed until tested.
Systemic/Chronic Effects Moderate to High Aromatic amines are associated with organ toxicity and potential carcinogenicity.[4]

Part 2: Core Directive on Personal Protective Equipment (PPE)

Given the synthesized hazard profile, a multi-layered approach to PPE is mandatory. The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 mandates that employers assess workplace hazards and provide appropriate PPE.[5][6] The following protocols are designed to meet and exceed these standards.

Eye and Face Protection: The First Line of Defense
  • Minimum Requirement: At all times when in the laboratory, ANSI Z87.1-compliant safety glasses with side shields are required.

  • Mandatory for Handling: When handling the neat compound, solutions, or during any transfer, chemical splash goggles are required .

  • High-Risk Operations: For procedures with a higher risk of splashing or energetic reaction (e.g., large-scale reactions, quenching), a full-face shield must be worn over chemical splash goggles .[1] This provides a critical barrier for the entire face.

Hand Protection: Preventing Dermal Absorption

Dermal contact is a primary route for exposure to the toxic dimethoxyphenyl moiety. Proper glove selection is non-negotiable.

  • Glove Type: Use nitrile gloves as a minimum standard for chemical resistance. Given the lack of specific permeation data, double-gloving is required when handling the neat material or concentrated solutions.

  • Inspection and Disposal: Before each use, visually inspect gloves for any signs of degradation or puncture. After handling, remove the outer glove first using proper technique to avoid contaminating your skin. Dispose of contaminated gloves immediately in the designated hazardous waste container.[1] Never reuse disposable gloves.

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat must be worn at all times, fully buttoned, with sleeves rolled down.

  • Chemical Apron: When handling larger quantities (>50 mL) or during procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat.

  • Personal Clothing: Long pants and closed-toe shoes are mandatory. Fabrics such as polyester or acrylic should be avoided in favor of cotton or other natural fibers.

Respiratory Protection: Controlling Inhalation Hazards

The high inhalation toxicity of related compounds makes respiratory protection a critical consideration.[3][4]

  • Primary Control: All work with this compound, especially when it is a solid/powder or a volatile solution, must be conducted in a certified chemical fume hood . This is the primary engineering control to prevent inhalation exposure.

  • When a Respirator is Required: If engineering controls are not feasible or during a spill cleanup outside of a hood, respiratory protection is necessary. The NIOSH Pocket Guide to Chemical Hazards provides a framework for selecting appropriate respirators.[7][8][9]

    • For powders/aerosols: A full-face respirator with P100 (HEPA) cartridges.

    • For vapors: A full-face respirator with organic vapor/acid gas (OV/AG) cartridges.

  • Fit Testing: Use of a tight-fitting respirator requires enrollment in your institution's respiratory protection program, including medical clearance and annual fit testing.

Part 3: Operational and Disposal Plans

Proper PPE use is integrated into a complete workflow. This procedural guidance ensures safety at every step.

Safe Handling Workflow

The following diagram outlines the critical steps and decision points for safely handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep 1. Hazard Review - Review this guide - Locate SDS for similar compounds - Identify emergency equipment ppe_check 2. Don Full PPE - Goggles & Face Shield - Double Nitrile Gloves - FR Lab Coat prep->ppe_check hood_prep 3. Prepare Fume Hood - Verify airflow - Clear workspace - Prepare waste containers ppe_check->hood_prep weigh 4. Weighing - Perform in hood - Use anti-static weigh boat - Handle gently to avoid dust hood_prep->weigh Begin work dissolve 5. Dissolution/Reaction - Add reagents slowly - Monitor temperature - Keep sash at lowest level weigh->dissolve decon 6. Decontamination - Rinse glassware with solvent - Collect all rinsate as waste dissolve->decon Reaction complete waste 7. Waste Segregation - Liquid Waste: Halogenated/Non-Halogenated - Solid Waste: Gloves, paper towels decon->waste ppe_doff 8. Doff PPE - Remove outer gloves first - Remove coat & goggles - Wash hands thoroughly waste->ppe_doff

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.